Product packaging for Calactin(Cat. No.:CAS No. 20304-47-6)

Calactin

Cat. No.: B1668211
CAS No.: 20304-47-6
M. Wt: 532.6 g/mol
InChI Key: WLEPWZGEVXFKPT-FFLRHQAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calactin is a doubly-linked cardenolide, a class of cardiac glycosides naturally found in plants of the Apocynaceae family, such as Calotropis gigantea and Pergularia tomentosa . This phytochemical is of significant interest in biochemical and pharmacological research due to its potent biological activities, particularly its anti-cancer properties. Studies have demonstrated that this compound exhibits remarkable activity against human liver cancer (HepG2), colon cancer (HCT116), and stomach cancer metastasized to the liver (MKN74) cell lines . Its mechanism of action as an anticancer agent involves inducing DNA damage and apoptosis (programmed cell death) in human leukemia cells . Furthermore, reverse pharmacophore screening and consensus inverse docking have identified Interleukin-2 inducible T-cell kinase (ITK) as a potential molecular target . This compound is confirmed to interact with the hinge region residues (Met438 and Asp500) of the highly conserved ATP-binding site in ITK, suggesting its potential as a lead molecule for developing novel ITK inhibitors, which have applications as immune-suppressants and anticancer drugs . Research also shows that this compound, like other cardenolides, may exert its effects by inhibiting the Na+/K+-ATPase pump, disrupting ion homeostasis in cancer cells . Beyond oncology, this compound is a vital marker for the quality control and standardization of plant extracts, for which sensitive and reliable HPLC-ESI-MS methods have been developed and validated according to ICH guidelines . Researchers can utilize this high-purity this compound to investigate cancer cell biology, explore novel therapeutic pathways, and standardize botanical preparations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H40O10 B1668211 Calactin CAS No. 20304-47-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20304-47-6

Molecular Formula

C29H40O10

Molecular Weight

532.6 g/mol

IUPAC Name

(1S,3R,5S,7R,9R,10S,12R,14R,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde

InChI

InChI=1S/C29H40O9/c1-15-9-23(31)29(34)25(36-15)37-21-11-17-3-4-20-19(27(17,14-30)12-22(21)38-29)5-7-26(2)18(6-8-28(20,26)33)16-10-24(32)35-13-16/h10,14-15,17-23,25,31,33-34H,3-9,11-13H2,1-2H3/t15-,17+,18-,19+,20-,21-,22-,23-,25+,26-,27-,28+,29+/m1/s1

InChI Key

WLEPWZGEVXFKPT-FFLRHQAWSA-N

SMILES

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O

Isomeric SMILES

C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C=O)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O

Canonical SMILES

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O

Appearance

Solid powder

Other CAS No.

20304-47-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Calactin;  Pecilocerin B;  Pekilocerin B;  Poekilocerin B;  Pokilocerin B

Origin of Product

United States

Natural Occurrence and Phytogeographical Distribution of Calactin

Primary Botanical Sources of Calactin

This compound is synthesized and stored by a variety of plant species, primarily within the dogbane family, Apocynaceae.

The most significant and widely studied sources of this compound are species within the genus Calotropis.

Calotropis procera (Apple of Sodom, Giant Milkweed) : This hardy, perennial shrub is a primary source of this compound. nih.gov Native to vast arid and semi-arid regions, its phytogeographical range extends across North Africa, the Arabian Peninsula, the Middle East, and the Indian subcontinent. nih.govfeedipedia.org It has also been introduced and naturalized in other parts of the world, including Australia, South America, and the Caribbean Islands. nih.gov C. procera thrives in disturbed, overgrazed lands and can tolerate a wide array of soil conditions, including sandy and saline soils. feedipedia.orgresearchgate.net

Calotropis gigantea (Crown Flower) : This species is also a well-documented source of this compound. researchgate.netsocfindoconservation.co.idresearchgate.net It is native to Southern China, the Indian subcontinent, and throughout Southeast Asia, including Malaysia, Indonesia, and Sri Lanka. socfindoconservation.co.iddpi.qld.gov.au C. gigantea typically grows in habitats ranging from dry woods and stream banks to roadsides and abandoned lands, often at elevations up to 1,000 meters. socfindoconservation.co.iddpi.qld.gov.au

Table 1: Phytogeographical Distribution of Primary Calotropis Sources

SpeciesNative RangeIntroduced & Naturalized Regions
Calotropis procera Africa, Arabian Peninsula, Western Asia, Indian Subcontinent, Indo-China nih.govAustralia, South America, Mexico, Caribbean Islands, Pacific Islands nih.gov
Calotropis gigantea India, China, Sri Lanka, Malaysia, Afghanistan, Iran dpi.qld.gov.auAustralia, US Virgin Islands, Mexico, Brazil dpi.qld.gov.au

Asclepias curassavica (Tropical Milkweed) : Commonly known as tropical or scarlet milkweed, this species is another notable botanical source of this compound. wikipedia.org It is native to the American tropics. wikipedia.org Due to its cultivation as an ornamental plant and a food source for butterflies, it now has a pantropical distribution as an introduced species. wikipedia.org A. curassavica contains a variety of cardiac glycosides, with this compound being one of the identified compounds. wikipedia.orgvanderbilt.edu

This compound and its related compounds are characteristic of the Apocynaceae family, particularly the subfamily Asclepiadoideae , which includes the Calotropis and Asclepias genera. nih.govwikipedia.orgwikipedia.org This large family of flowering plants, commonly known as the dogbane family, comprises over 200 genera found mostly in tropical and subtropical regions. wikipedia.orgbalsas-nahuatl.org Many members of this family are recognized for producing a milky latex rich in alkaloids and cardiac glycosides. wikipedia.orgsi.edu While Calotropis and Asclepias are the most cited sources for this compound, other closely related genera within this botanical family are also known to produce similar cardenolides. reddit.com

Intrinsic Distribution within Plant Tissues (e.g., latex, roots, leaves, stem bark)

This compound is not uniformly distributed throughout the plant. Its concentration varies significantly among different tissues, reflecting specialized storage and defense functions.

Latex : The highest concentration of this compound is found in the milky latex produced by these plants. researchgate.netwikipedia.orgresearchgate.net This latex is contained within a network of specialized cells called laticifers that permeate various plant organs. researchgate.netnih.govpnrjournal.com When the plant tissue is damaged, the latex is exuded, serving as a chemical defense mechanism. pnrjournal.com Studies have shown that latex contains a more potent mixture of cardenolides, including this compound, compared to other tissues. researchgate.net

Roots, Leaves, and Stem Bark : While the latex is the most concentrated source, this compound is also present in other plant parts. It has been isolated and quantified from the root bark, leaves, and stem bark of Calotropis and Asclepias species. researchgate.netnih.govwikipedia.org The concentration in these solid tissues is generally lower than in the exuded latex. researchgate.netnih.gov For instance, in Calotropis procera, this compound has been measured in the stems, leaves, and pods. nih.gov Similarly, the stem bark of C. gigantea is a documented source used for extracting the compound. researchgate.net

Table 2: Intrinsic Distribution of this compound in Plant Tissues

Plant TissuePresence of this compoundRelative Concentration
Latex Yes researchgate.netwikipedia.orgresearchgate.netHigh researchgate.net
Roots / Root Bark Yes nih.govwikipedia.orgModerate to Low
Leaves Yes nih.govwikipedia.orgModerate to Low researchgate.netnih.gov
Stem / Stem Bark Yes researchgate.netnih.govModerate to Low
Pods / Fruits Yes nih.govModerate to Low

Co-occurrence with Structurally Related Cardenolides

This compound is rarely found in isolation. It is part of a complex mixture of similar compounds, most notably Calotropin (B1668234).

Calotropin is a cardenolide that is structurally very similar to this compound; they are considered configurational isomers. wikipedia.org These two compounds are frequently found together in the same plant sources, including Calotropis procera, Calotropis gigantea, and Asclepias curassavica. nih.govwikipedia.orgphcogres.com They are both derived from the same precursor molecule, calotropagenin (B1253233). wikipedia.org The co-occurrence is so consistent that the analysis of one often involves the quantification of the other. researchgate.net This chemical relationship is significant in ecological contexts, as insects that feed on these plants, such as the monarch butterfly, sequester both this compound and Calotropin as a defense against predators. wikipedia.orgnih.gov

Calotoxin (B1618960)

Calotoxin is another significant cardenolide glycoside that is structurally related to this compound and is often found alongside it in nature. nih.govresearchgate.net Its primary natural source is the latex of Calotropis species, especially Calotropis procera, a shrub native to Africa and Asia. acs.orgresearchgate.net The latex of C. procera and C. gigantea contains a complex mixture of these toxic compounds. acs.orgresearchgate.net

The distribution of Calotoxin is directly linked to the phytogeography of the Calotropis genus. These plants are prevalent in the tropical and subtropical regions of Asia and Africa. chula.ac.th C. procera is particularly widespread, growing in dry, arid habitats from West Africa through the Arabian Peninsula and into Southwest Asia. chula.ac.th Different parts of the C. procera plant contain varying concentrations of Calotoxin, with significant amounts found in the stems, leaves, and latex. acs.org Like this compound, Calotoxin is sequestered by monarch butterflies that feed on milkweed plants, serving as a defense mechanism. acs.org

Table 2: Chemical Properties of Calotoxin

PropertyValue
Molecular FormulaC29H40O10
Molar Mass548.63 g/mol
CAS Number20304-49-8
ClassCardenolide Glycoside

Uscharin (B3062374) and Uscharidin (B1213358)

Uscharin and Uscharidin are two other closely related cardenolide glycosides found within the same plant family.

Uscharin is a prominent toxin isolated from the latex of Calotropis plants, including Calotropis procera and Calotropis gigantea. nih.govresearchgate.netphcog.com Its natural occurrence is therefore tied to the distribution of these species across the arid and semi-arid regions of Africa, the Middle East, and Southern Asia. chula.ac.thphcog.com Uscharin has also been reported in Gomphocarpus fruticosus (shrubby milkweed) and Asclepias curassavica. nih.gov It is considered one of the active principles responsible for the toxicity of Calotropis latex. researchgate.net Studies have confirmed its presence through isolation from the latex of C. procera found growing wild in the Egyptian deserts. researchgate.netniscpr.res.in

Uscharidin is also a key component of the cardenolide mixture in Calotropis latex. nih.govresearchgate.net It has been identified in both C. gigantea and C. procera. nih.govresearchgate.net Its distribution mirrors that of its host plants. chula.ac.th Research has shown that the accumulation of Uscharidin can vary depending on the age of the plant and the specific plant part, with notable concentrations found in the stem of five-month-old C. gigantea plants. researchgate.net Beyond the Calotropis genus, Uscharidin has also been reported in other organisms like Asclepias subulata (rush milkweed). acs.org

Table 3: Chemical Properties of Uscharin and Uscharidin

CompoundMolecular FormulaMolar MassCAS Number
UscharinC31H41NO8S587.7 g/mol24211-81-2
UscharidinC29H38O9530.6 g/mol24321-47-9

Other Cardenolide Glycosides

The latex and various tissues of Calotropis and Asclepias species contain a diverse array of other cardenolide glycosides in addition to those detailed above. These compounds share a common steroid backbone but differ in their sugar moieties and other functional groups.

Calotropin : An isomer of this compound, Calotropin is a major cardenolide found in Calotropis gigantea and Calotropis procera. wikipedia.orgnih.gov It is also sequestered by insects like the monarch butterfly and the North African grasshopper. nih.govnih.gov Its distribution is pantropical, following that of its host plants. wikipedia.orgchula.ac.th

Frugoside and Coroglaucigenin : These two cardenolides have been isolated from the roots and leaves of Calotropis gigantea. phytojournal.comnih.gov Studies have identified them as active cytotoxic constituents of the plant. phytojournal.com Their concentration has been found to be particularly high in the seeds of Calotropis procera. chula.ac.th Coroglaucigenin has also been isolated from the desert milkweed Asclepias subulata.

Voruscharin : This compound is another cardenolide identified in the latex of Calotropis procera. chula.ac.thnih.gov It is a key component in the complex mixture of toxins produced by the plant. chula.ac.th

Calotropagenin : This compound is the aglycone (the non-sugar steroid part) that serves as the common precursor for many of the cardenolides found in Calotropis, including Calotropin, this compound, Calotoxin, and Uscharin. wikipedia.orgnih.gov It is found in the leaves and latex of both C. procera and C. gigantea. chula.ac.thresearchgate.net Its accumulation in C. procera has been shown to be influenced by environmental factors like irrigation and light exposure.

Calosides A-F : Recent phytochemical analyses of the roots of Calotropis gigantea led to the isolation of six previously unknown cardenolide glycosides, named calosides A-F. acs.orgnih.gov

Isolation and Advanced Structural Elucidation Methodologies for Calactin

Chromatographic Separation Techniques for Calactin Isolation

Chromatography is a fundamental tool for separating individual components from a mixture. For a compound like this compound, often sourced from plants such as Calotropis gigantea, initial extraction yields a complex mix of phytochemicals. cdnsciencepub.comnih.gov Various chromatographic methods are employed to isolate this compound with high purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound. rsc.org It utilizes high pressure to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. rsc.org The separation is based on the differential interactions of the sample components with the stationary and mobile phases. rsc.org

For this compound, a sensitive and reliable HPLC method coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) has been developed for its quantification in plant extracts. pdx.edulibretexts.org This method offers enhanced sensitivity over standard HPLC-UV techniques. pdx.edulibretexts.org The separation is typically achieved using a reversed-phase approach on an octadecylsilane (B103800) (C18) column. pdx.eduresearchgate.net A gradient elution system, where the composition of the mobile phase is changed over time, is employed to achieve optimal separation. pdx.edulibretexts.org This usually involves a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution containing a modifier like formic acid to improve peak shape and ionization efficiency. pdx.edu

Table 1: Typical HPLC Parameters for this compound Analysis. pdx.edulibretexts.orgresearchgate.net
ParameterDescription
Stationary Phase (Column) Octadecylsilane (ODS or C18)
Mobile Phase Gradient system of acetonitrile and water containing 0.1% formic acid
Detection Electrospray Ionization Mass Spectrometry (ESI-MS); UV detection
Ionization Mode Negative mode for ESI-MS
Linearity Range 1 to 50 μg/mL

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. nih.gov In GC, a sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). libretexts.org Separation occurs as the compounds partition between the mobile gas phase and a stationary phase, which can be a liquid or a solid. nih.govlibretexts.org

While GC is highly effective for compounds that can be readily vaporized without decomposition, its direct application to large, non-volatile, and thermally sensitive molecules like the cardenolide glycoside this compound is limited. researchgate.net Such compounds tend to decompose at the high temperatures required for vaporization. Therefore, GC is not a standard method for the direct analysis of this compound, and its use would likely require chemical modification (derivatization) to increase volatility, a step that adds complexity to the analysis.

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume. compoundchem.comcompoundchem.com The technique employs a column packed with porous gel beads. compoundchem.com When a sample is passed through the column, larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. compoundchem.comresearchgate.net

GPC is not typically used for the final, high-resolution purification of a specific small molecule like this compound. Instead, it serves as an effective preliminary fractionation technique for complex mixtures, such as crude plant extracts. compoundchem.com By separating the extract into fractions based on molecular weight, GPC can remove very large molecules (like proteins and polysaccharides) or very small molecules, thereby simplifying the mixture before it is subjected to more specific purification methods like HPLC.

Spectroscopic and Diffraction Techniques for this compound Structure Determination

Once this compound is isolated in pure form, its precise chemical structure is determined using a suite of spectroscopic techniques. These methods probe the molecule with electromagnetic radiation to reveal details about its atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules like this compound. cdnsciencepub.com It is based on the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides a wealth of information about the molecular structure. The complexity of cardenolide spectra often necessitates the use of two-dimensional NMR techniques to achieve full spectral assignment. cdnsciencepub.com

One-dimensional (1D) NMR experiments are the foundation of structural elucidation.

¹H-NMR (Proton NMR): This experiment provides information about the hydrogen atoms in a molecule. The spectrum shows the chemical shift of each proton, which indicates its electronic environment. researchgate.net The integration (area under the peak) reveals the relative number of protons responsible for the signal, and the splitting pattern (multiplicity) gives information about the number of neighboring protons. For complex molecules like cardenolides, there is often significant signal overlap in the 1.0-2.5 ppm range, making complete assignment from a 1D spectrum challenging. cdnsciencepub.com

¹³C-NMR (Carbon-13 NMR): This technique maps the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), the technique is less sensitive than ¹H-NMR. However, it offers a much wider range of chemical shifts, meaning that each unique carbon atom in a molecule like this compound typically gives a distinct, well-resolved signal. This allows for the direct counting of non-equivalent carbons and provides information about their chemical environment (e.g., alkane, alkene, carbonyl).

The structural elucidation of this compound involves the detailed analysis of its ¹H and ¹³C-NMR spectra, often in conjunction with 2D-NMR experiments, to assign every proton and carbon signal and confirm the molecule's complex, multi-ring structure. cdnsciencepub.com

Table 2: Information Derived from One-Dimensional NMR for this compound Structure Elucidation. researchgate.net
NMR TechniqueInformation ProvidedTypical Chemical Shift Ranges (ppm) for Key Functional Groups
¹H-NMR - Number of different proton environments
  • Relative number of protons (integration)
  • Number of neighboring protons (splitting)
  • Electronic environment (chemical shift)
  • Alkane (CH, CH₂, CH₃): 0.8 - 1.9 CH-O (on steroid or sugar): 3.5 - 5.5 Vinylic (=C-H): 4.5 - 7.0 Aldehyde (CHO): 9.0 - 10.0
    ¹³C-NMR - Number of non-equivalent carbons
  • Carbon skeleton framework
  • Electronic environment of carbons
  • Alkane (C): 5 - 40 C-O (on steroid or sugar): 50 - 90 Alkene (C=C): 100 - 150 Ester/Lactone (C=O): 150 - 180 Aldehyde/Ketone (C=O): >190

    Mass Spectrometry (MS)

    Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com It is a vital tool for determining the molecular weight of compounds and elucidating their structure.

    High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. bioanalysis-zone.commeasurlabs.com This precision allows for the determination of a molecule's elemental formula. For a compound like this compound, HRMS is critical to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.comnih.gov The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful approach for profiling complex mixtures and identifying components based on their exact mass. mdpi.comyoutube.com

    Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing fragile and polar molecules like this compound, as it typically produces ions with minimal fragmentation. youtube.comyoutube.com In ESI, a high voltage is applied to a liquid sample to create an aerosol of charged droplets, which then evaporate to produce gas-phase ions that can be analyzed by the mass spectrometer. youtube.comnih.gov

    A high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) method has been developed for the quantification of this compound. nih.gov The analysis was performed in negative ion mode, which is suitable for detecting this compound. nih.gov This method demonstrated good linearity and precision, making it suitable for the quality control of extracts containing this compound. nih.gov

    Table 1: Validated HPLC-ESI-MS Parameters for this compound Analysis

    Parameter Value
    Ionization Mode ESI Negative
    Linearity Range 1–50 µg/mL
    Coefficient of Determination (R²) > 0.998
    Limit of Detection (LOD) 0.1 µg/mL
    Limit of Quantitation (LOQ) 1 µg/mL
    Mean Recovery 97.93 ± 1.27%
    Intra-day Precision (%RSD) 2.10%
    Inter-day Precision (%RSD) 4.88%

    Data sourced from a study on the standardization and validation of methods for this compound determination. nih.govresearchgate.net

    Tandem Mass Spectrometry, also known as MS/MS, is a technique where two or more mass analyzers are used sequentially to increase the specificity and structural information obtained from a sample. wikipedia.orgyoutube.com In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (e.g., the molecular ion of this compound) are selected in the first mass analyzer. wikipedia.org These selected ions are then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. youtube.com

    This fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, MS/MS analysis would be instrumental in confirming the identity of the sugar moieties and the steroid core, as well as their connectivity, by analyzing the specific fragment ions produced. nih.govresearchgate.net This detailed structural information is often used in proteomics to sequence peptides and can be applied to natural products for structural confirmation. wikipedia.org

    Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique where the analyte is co-crystallized with a matrix material that strongly absorbs laser light. mdpi.com A laser pulse irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase with minimal fragmentation. mdpi.comresearchgate.net These ions are then typically analyzed by a time-of-flight (TOF) mass analyzer, which separates them based on the time it takes them to travel to the detector. youtube.com

    While MALDI-TOF MS has revolutionized fields like clinical microbiology for the rapid identification of large biomolecules like proteins, its application to smaller molecules like this compound is less common but feasible. nih.govnih.govmdpi.com It could be used for rapid molecular weight determination of a purified this compound sample. The choice of an appropriate matrix that absorbs the laser energy and facilitates the ionization of this compound would be a critical parameter for successful analysis. mdpi.com

    Table 2: List of Compound Names

    Compound Name
    This compound
    Carbon

    Infrared (IR) Spectroscopy

    Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. nih.gov Specific covalent bonds vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. cam.ac.uk This results in an IR spectrum, a plot of transmittance versus wavenumber, which serves as a molecular "fingerprint." cam.ac.ukcam.ac.uk

    For a complex cardenolide glycoside like this compound, the IR spectrum reveals several key absorptions corresponding to its main structural components. While a specific spectrum for this compound is not publicly cataloged, data from closely related compounds, such as 2'-epi-uscharin, show characteristic peaks that would be expected for this compound due to their shared functional groups. researchgate.net These include a broad absorption band indicating the presence of hydroxyl (-OH) groups, a strong, sharp peak for the carbonyl (C=O) group in the lactone ring, and another absorption for the carbon-carbon double bond (C=C) within that same ring. researchgate.netyoutube.com

    Interactive Table: Expected Characteristic IR Absorptions for this compound

    Functional GroupType of VibrationApproximate Wavenumber (cm⁻¹)Intensity
    O-H (Alcohol)Stretching, H-bonded3550 - 3200Strong, Broad
    C-H (Alkane)Stretching3000 - 2850Medium-Strong
    C=O (Lactone, Ester)Stretching1750 - 1735Strong, Sharp
    C=C (Alkene)Stretching1680 - 1640Medium-Weak
    C-O (Alcohol, Ester)Stretching1300 - 1000Medium-Strong
    Note: The data in this table is based on established correlations and data from closely related cardenolides. researchgate.netlibretexts.org

    X-ray Crystallography

    X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic structure of a crystalline compound. nih.gov The technique involves directing a beam of X-rays onto a single, well-ordered crystal of the substance. crystallography.net The crystal diffracts the X-rays into a specific pattern of spots. By analyzing the positions and intensities of these spots, scientists can generate a three-dimensional map of electron density within the molecule and, from that, deduce the exact position of each atom, bond lengths, and bond angles. nih.govresearchgate.net

    This method is crucial for compounds with multiple stereocenters, such as this compound, as it can unambiguously establish the absolute configuration. While a published crystal structure specifically for this compound is not available, the structure of its close stereoisomer, Uscharin (B3062374), has been elucidated using this technique, marking a significant achievement for this class of compounds. researchgate.netnih.gov The analysis of Uscharin confirmed the cis-fusion of the A and B steroid rings and the trans-fusion of the C and D rings, which are characteristic features of cardenolides. researchgate.net It also definitively established the stereochemistry of the sugar and thiazoline (B8809763) moieties. researchgate.net The successful application of X-ray crystallography to Uscharin demonstrates its vital role in confirming the complex stereochemical details of such molecules. The crystallographic data for Uscharin is available from the Cambridge Crystallographic Data Centre (CCDC). nih.gov

    Interactive Table: Example Crystallographic Data for Uscharin

    ParameterValue
    Compound NameUscharin
    Molecular FormulaC₃₁H₄₁NO₈S
    CCDC Number989060
    Data SourceCambridge Crystallographic Data Centre
    Note: This data is for Uscharin, a stereoisomer of this compound, and serves as an example of the output from an X-ray crystallography experiment. nih.gov

    Micro Electron Diffraction (MicroED) Analysis for Microcrystalline Samples

    Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy (cryo-EM) technique that has emerged as a revolutionary method for determining the atomic structures of small molecules and proteins from nanocrystals. manchester.ac.uk These crystals are often one-billionth the size of those required for conventional X-ray diffraction, overcoming a major bottleneck in structural analysis. manchester.ac.uk

    The MicroED workflow involves applying a solution containing microcrystals, or even a powder, directly onto an electron microscopy grid, which is then flash-frozen. manchester.ac.uk The grid is placed in a transmission electron microscope (TEM), and a low-dose electron beam is used for diffraction. manchester.ac.uk During the exposure, the crystal is continuously rotated, and the diffraction data is recorded as a movie. manchester.ac.uk This data can then be processed using standard crystallographic software to solve the three-dimensional structure. manchester.ac.uk

    For a compound like this compound, which may be difficult to grow into large single crystals suitable for X-ray analysis, MicroED offers a powerful alternative. It allows for the structural elucidation from very small amounts of material, often directly from a powder, bypassing extensive crystallization screening. libretexts.org This makes it an invaluable tool for the structural analysis of complex natural products obtained in limited quantities. libretexts.orgmanchester.ac.uk

    Complementary Elemental Analysis in Structural Characterization

    Elemental analysis (EA) is a quantitative analytical technique that determines the mass percentage of carbon, hydrogen, nitrogen, and other elements in a compound. umkc.edu This fundamental method is used to determine a compound's empirical formula—the simplest whole-number ratio of atoms in the molecule. ma.edu For a newly isolated or synthesized compound, confirming that the experimentally determined elemental composition matches the calculated values for the proposed molecular formula is a critical step in its characterization and purity assessment. libretexts.org

    The molecular formula of this compound is C₂₉H₄₀O₉. nih.gov From this, the theoretical mass percentages of its constituent elements can be calculated. The experimental results from an elemental analyzer must align with these theoretical values, typically within a tolerance of ±0.4%, to validate the proposed formula and indicate a high degree of purity. libretexts.org

    Interactive Table: Elemental Composition of this compound (C₂₉H₄₀O₉)

    ElementSymbolAtomic MassAtoms in MoleculeTotal Mass per Mole ( g/mol )Theoretical Mass %
    CarbonC12.01129348.31965.39%
    HydrogenH1.0084040.3207.57%
    OxygenO15.9999143.99127.04%
    Total 532.63 g/mol 100.00%
    Note: Theoretical percentages are calculated based on the molecular formula of this compound (C₂₉H₄₀O₉) and standard atomic weights. ma.edulibretexts.orgnih.gov

    Biosynthesis and Metabolic Pathways of Cardenolides Featuring Calactin

    Elucidation of Proposed Biosynthetic Precursors to Calactin

    The journey to synthesizing this compound begins with foundational sterol molecules, which undergo significant transformation.

    The biosynthesis of cardenolides is understood to originate from sterol precursors. researchgate.net Research has identified that both cholesterol and common plant sterols (phytosterols), such as campesterol (B1663852) and β-sitosterol, serve as the initial substrates. mpg.deresearchgate.net While cholesterol is present in lower concentrations in plants like Digitalis, phytosterols (B1254722) are much more abundant, suggesting both can be channeled into the cardenolide pathway. researchgate.net

    The first committed step in the pathway is the conversion of these sterol precursors into pregnenolone (B344588). mpg.deresearchgate.netmpg.de This critical transformation involves the side-chain cleavage of the sterol, a reaction catalyzed by specific enzymes. mpg.deresearchgate.net Studies on Calotropis procera and Digitalis purpurea have confirmed that pregnenolone is a key intermediate, sometimes referred to as the "mother of all steroid hormones" due to its central role in steroid synthesis. mpg.dempg.de

    Table 1: Sterol Precursors for Cardenolide Biosynthesis

    Precursor Molecule Product of Conversion Key Function
    Cholesterol Pregnenolone Serves as an initial substrate for the cardenolide pathway. mpg.deresearchgate.net

    Following the formation of pregnenolone, the biosynthesis proceeds primarily via the pregnane (B1235032) pathway . thieme-connect.comwikipedia.org In this pathway, pregnenolone is converted to progesterone (B1679170). thieme-connect.commdpi.com A crucial subsequent step is the stereospecific reduction of progesterone to 5β-pregnane-3,20-dione, which establishes the characteristic 5β-configuration found in many cardenolides, including this compound. mdpi.comnih.gov This reduction is a pivotal point that directs the molecule toward cardenolide synthesis. mdpi.com

    An alternative route, the norcholanic acid pathway , has also been proposed. nih.gov Evidence suggests this pathway may serve as a funneling system, particularly during the final stages of cardenolide formation. nih.gov Key enzymes of the pregnane pathway have been shown to also catalyze reactions involving norcholanic acid and its intermediates, indicating a potential intersection or parallel function of these two pathways. nih.gov

    The direct precursor to the final this compound molecule is its aglycone, calotropagenin (B1253233) . wikipedia.orgnih.gov An aglycone, or genin, is the steroid core of the cardenolide before the attachment of sugar molecules. This compound is classified as a cardenolide glycoside, meaning it consists of the calotropagenin steroid structure linked to a sugar moiety. wikipedia.orgnih.gov The biosynthesis of calotropagenin itself follows the later, less-understood steps of the cardenolide pathway after the formation of the initial pregnane derivatives. wikipedia.org Once calotropagenin is synthesized, the final step in producing this compound is glycosylation, where a specific sugar is attached to the aglycone. nih.gov this compound and its isomer, calotropin (B1668234), are both derived from this same calotropagenin precursor. wikipedia.org

    Identification and Characterization of Enzymes Involved in Cardenolide Biosynthesis

    The conversion of simple precursors into complex cardenolides is mediated by a host of specialized enzymes. Significant progress has been made in identifying and characterizing these crucial biocatalysts.

    A key enzyme family in the biosynthesis of 5β-cardenolides is the Progesterone 5β-Reductases (P5βR) . mdpi.comnih.gov These enzymes catalyze the reduction of progesterone to 5β-pregnane-3,20-dione, a critical reaction that determines the stereochemistry of the steroid core. mdpi.comnih.gov This step is essential, as the 5β-configuration is a hallmark of this compound and related cardenolides. mdpi.com

    Research in Digitalis lanata led to the identification of two specific genes, DlP5βR1 and DlP5βR2, that encode these enzymes. mdpi.com Experiments using RNA interference to reduce the expression of these genes resulted in a significant decrease in cardenolide content, providing direct evidence of their participation in the pathway. mdpi.comnih.gov These enzymes belong to a broader family known as PRISEs (progesterone 5β-reductase/iridoid synthase-like enzymes), which are involved in various specialized metabolic pathways in plants. nih.govnih.govmdpi.com In Calotropis procera, the gene for Progesterone 5β-reductase was found to be highly induced by wound stress, correlating with an increase in cardiac glycoside levels. nih.gov

    Cytochrome P450 enzymes (P450s) are a versatile superfamily of enzymes that play a fundamental role in the biosynthesis of many plant natural products, including cardenolides. nih.govresearchgate.net They are biocatalysts that perform a wide range of oxidative reactions, which are essential for modifying the steroid nucleus to create structural diversity. nih.govmdpi.com

    In cardenolide biosynthesis, P450 enzymes are responsible for the very first committed step. mpg.deresearchgate.net Specifically, research has identified two enzymes from the CYP87A family in Calotropis procera and Digitalis purpurea that catalyze the conversion of both cholesterol and phytosterols into pregnenolone. mpg.dempg.de This discovery was significant as it pinpointed the first enzymatic function for this particular subfamily of cytochrome P450. mpg.dempg.de The involvement of P450s continues in the downstream steps of the pathway, where they are presumed to perform various hydroxylation and oxidation reactions necessary to produce the final aglycone, calotropagenin. researchgate.net

    Table 2: Key Enzymes in this compound Biosynthesis

    Enzyme Abbreviation Function in Pathway
    Cytochrome P450 Family 87A CYP87A Catalyzes the initial conversion of sterol precursors (cholesterol, phytosterols) to pregnenolone. mpg.deresearchgate.netmpg.de

    Other Key Enzymatic Transformations (e.g., 3β-hydroxysteroid dehydrogenase)

    The biosynthesis of this compound and other cardenolides involves a series of complex enzymatic transformations that modify the initial steroid precursor, pregnenolone. Following the initial side-chain cleavage of cholesterol or other phytosterols to form pregnenolone, a crucial enzyme, 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD), plays a pivotal role. wikipedia.orgmedscape.com This enzyme is essential for the biosynthesis of all major classes of steroid hormones and their derivatives in both animals and plants. medscape.comnih.gov

    3β-HSD catalyzes the oxidative conversion of Δ5-3β-hydroxysteroids into the Δ4-3-keto configuration. wikipedia.orgnih.gov Specifically, in the cardenolide pathway, it converts pregnenolone into progesterone. medscape.comnih.govyoutube.com This reaction involves both a dehydrogenation at the 3β-hydroxyl group and an isomerization of the double bond from the Δ5 to the Δ4 position of the steroid nucleus. wikipedia.orgfrontiersin.org This conversion is an indispensable step, as progesterone is a key intermediate that undergoes further modifications to become the cardenolide aglycone. nih.govnih.gov

    In Calotropis procera, a known producer of this compound, transcripts for 3β-HSD have been identified and show a positive correlation with cardenolide accumulation. nih.gov Similarly, in Erysimum cheiranthoides, another cardenolide-producing species, Ec3βHSD was identified and biochemically characterized, confirming its steroid-3-dehydrogenase activity on pregnenolone to form isoprogesterone, which is then converted to progesterone. nih.gov The action of 3β-HSD is often followed by that of progesterone 5β-reductase (5β-POR), which is another key enzyme that catalyzes the transformation of progesterone to 5β-pregnane-3,20-dione, channeling the precursor into the cardenolide-specific pathway. nih.govnih.gov The coordinated action of these enzymes ensures the progressive modification of the steroid core, leading to the vast structural diversity observed in cardenolides.

    Comparative Analysis of this compound Biosynthesis with Other Cardenolides (e.g., Digitoxin)

    The biosynthetic pathways of cardenolides, while sharing a common origin from sterol precursors, exhibit significant divergence across different plant families, leading to a wide array of final structures. A comparative analysis between the biosynthesis of this compound, primarily found in Apocynaceae family members like Calotropis, and Digitoxin (B75463), from Digitalis species (Plantaginaceae), highlights these differences.

    Key Points of Comparison:

    Precursors and Initial Steps: Both pathways are believed to start from cholesterol or other phytosterols, which are converted to pregnenolone. mpg.deresearchgate.net Recent studies have identified cytochrome P450 enzymes of the CYP87A family as responsible for this initial sterol side-chain cleavage in both Calotropis procera and Digitalis purpurea. mpg.deresearchgate.net This indicates a conserved initial step in these distantly related plants.

    Stereochemistry of the Steroid Core: A major point of divergence lies in the stereochemistry of the A/B ring fusion of the steroid nucleus. Digitalis species predominantly produce 5β-cardenolides, such as Digitoxin. nih.gov In contrast, many members of the Apocynaceae family, including those that produce this compound, accumulate 5α-cardenolides. nih.gov This stereochemical difference is determined by the action of specific reductases. In the 5β pathway (Digitoxin), progesterone is acted upon by progesterone 5β-reductase (P5βR). nih.govnih.gov In the 5α pathway, a steroid 5α-reductase (DET2) is involved. nih.gov

    Hydroxylation Patterns: The subsequent hydroxylation patterns on the steroid core are distinct. Digitoxin's aglycone, digitoxigenin, is characterized by a hydroxyl group at the C14 position. thieme-connect.com The biosynthesis of this compound involves different hydroxylation steps, leading to its unique structure.

    Glycosylation: The final step, glycosylation, involves the attachment of sugar moieties to the C3 position of the aglycone, which greatly contributes to the diversity and activity of the final compounds. The types of sugars and the glycosidic linkages differ significantly between species. Digitalis glycosides often feature rare deoxy sugars like digitoxose (B191001). thieme-connect.com In Calotropis, the glycosylation patterns are also complex and are catalyzed by a large family of glycosyltransferases (UGTs), which are responsible for the synthesis of diverse cardenolides like this compound. nih.gov

    This comparative analysis reveals that while the fundamental building blocks are shared, the evolutionary paths of cardenolide biosynthesis have diverged, employing different sets of tailoring enzymes (reductases, hydroxylases, and glycosyltransferases) to produce lineage-specific compounds like this compound and Digitoxin. mpg.de

    Table 1: Comparative Biosynthesis of this compound vs. Digitoxin
    Biosynthetic FeatureThis compound (in Calotropis)Digitoxin (in Digitalis)Reference
    Plant FamilyApocynaceaePlantaginaceae nih.govnih.gov
    Primary PrecursorPregnenolone (from sterols)Pregnenolone (from sterols) mpg.deresearchgate.net
    A/B Ring StereochemistryTypically 5α-cardenolides5β-cardenolides nih.gov
    Key Enzyme for StereochemistrySteroid 5α-reductase (DET2)Progesterone 5β-reductase (P5βR) nih.gov
    Key Aglycone IntermediateCalotropageninDigitoxigenin thieme-connect.comnih.gov
    Final GlycosylationComplex, involving various sugars catalyzed by a large family of UGTsAttachment of digitoxose sugars nih.govthieme-connect.com

    Genetic and Transcriptomic Investigations of Cardenolide Production Pathways in Plants

    The advent of high-throughput sequencing technologies has significantly advanced the understanding of the genetic basis for cardenolide biosynthesis, including that of this compound. Genetic and transcriptomic studies in producing plants like Calotropis gigantea and Calotropis procera have been instrumental in identifying candidate genes involved in this complex pathway. nih.govnih.gov

    A de novo transcriptome analysis of C. procera identified 336 unigenes potentially involved in cardenolide biosynthesis. nih.gov These genes belong to key enzyme families necessary for the pathway, including those involved in the upstream terpenoid and steroid biosynthesis, as well as the downstream cardenolide-specific modifications. nih.govresearchgate.net Key gene families identified include:

    3β-hydroxysteroid dehydrogenases (3β-HSD): Essential for converting pregnenolone to progesterone. nih.gov

    Progesterone 5β-reductases (5β-POR): A key enzyme that channels progesterone into the cardenolide pathway. Its transcript levels have been shown to be induced by wound stress, correlating with increased cardenolide levels. nih.gov

    Cytochrome P450 mono-oxygenases (P450s): A large family of enzymes responsible for various hydroxylation and oxidation reactions that decorate the steroid nucleus. Specific P450s, such as those from the CYP87A family, are now known to catalyze the initial side-chain cleavage of sterols to form pregnenolone. mpg.deresearchgate.net

    Glycosyltransferases (UGTs): This superfamily of enzymes is responsible for the final glycosylation steps, attaching sugar moieties to the cardenolide aglycone. The large number of UGTs identified in transcriptomic studies reflects the vast diversity of glycosylation patterns found in naturally occurring cardenolides. nih.gov

    In 2018, the nuclear genome of Calotropis gigantea was assembled, providing a foundational resource for studying the evolution and regulation of the cardenolide biosynthetic pathway. nih.govnih.govresearchgate.net This genomic data, combined with RNA-sequencing from different developmental tissues, has created a gene expression atlas, allowing researchers to identify genes that are co-expressed with cardenolide accumulation. nih.govresearchgate.net Such comparative and functional genomics approaches are crucial for elucidating the complete pathway and understanding its evolutionary origins within the Apocynaceae family. nih.govnih.gov

    Table 2: Candidate Gene Families in Cardenolide Biosynthesis Identified from Transcriptomic Studies
    Gene/Enzyme FamilyPutative Function in Cardenolide PathwayReference
    Cytochrome P450 (CYP87A family)Sterol side-chain cleavage to form pregnenolone mpg.deresearchgate.net
    3β-hydroxysteroid dehydrogenase (3β-HSD)Conversion of pregnenolone to progesterone nih.govnih.gov
    Progesterone 5β-reductase (P5βR)Conversion of progesterone to 5β-pregnane-3,20-dione nih.gov
    Other Cytochrome P450sHydroxylation and other modifications of the steroid core nih.gov
    Uridinediphosphate-glycosyltransferases (UGTs)Glycosylation of the cardenolide aglycone nih.gov
    Cardenolide glucohydrolases (CGH)Hydrolysis of primary cardenolide glycosides nih.gov

    Influence of Environmental and Developmental Factors on this compound Biosynthesis and Accumulation

    The production and storage of cardenolides, including this compound, are not static processes but are dynamically influenced by a range of environmental cues and the plant's developmental stage. nih.govmdpi.com As secondary metabolites, cardenolides play a defensive role, and their synthesis is often regulated in response to both biotic and abiotic stresses.

    Environmental Factors:

    Light: Light conditions can significantly impact cardenolide accumulation. A study on Calotropis procera demonstrated that the relative expression of key biosynthetic genes, including 3β-HSD (HSD) and progesterone 5β-reductase (PBR), varied under different light conditions (dawn, midday, and pre-dusk). researchgate.net The accumulation of the cardenolide aglycones uzarigenin (B199929) and calotropagenin was highest at dawn after irrigation, suggesting a diurnal regulation of the pathway. researchgate.net

    Drought Stress: Water availability is a critical factor. The same study on C. procera showed that irrigation status (a proxy for drought stress) had a profound effect on the expression of pathway genes and the subsequent accumulation of cardenolides. researchgate.net Generally, many plants upregulate the production of defensive secondary metabolites in response to drought as a protective strategy. nih.govfrontiersin.org

    Wound Stress: Physical damage, such as from herbivory, is a potent inducer of cardenolide biosynthesis. In C. procera, wound stress was found to elevate the levels of cardiac glycosides. nih.gov This was correlated with a significant upregulation in the transcript levels of key biosynthetic genes, with Progesterone 5β-reductase (5βPOR) showing a more than 43-fold induction. nih.gov Elicitors like methyl jasmonate (MJ), which mediate wound signaling, have also been shown to dramatically increase the expression of pathway genes and the accumulation of cardenolides in C. procera cell cultures. researchgate.net

    Temperature: Temperature is a major abiotic factor that limits plant growth and can alter metabolic pathways. frontiersin.org While specific studies on temperature effects on this compound are limited, it is known that both high and low-temperature stress can modulate the production of various plant secondary metabolites. nih.govfrontiersin.org

    Developmental Factors:

    The concentration of cardenolides can vary significantly between different plant organs and throughout the plant's life cycle. nih.gov In C. procera, the highest accumulation of cardiac glycosides was observed in the stems of 3-month-old seedlings, indicating a developmental and tissue-specific regulation of the biosynthetic pathway. nih.gov This is a common phenomenon in plants, where the synthesis and accumulation of defensive compounds are often highest in younger, more vulnerable tissues. nih.gov The transition from juvenile to adult and reproductive phases can also alter the metabolic profile of the plant. nih.gov

    Table 3: Summary of Factors Influencing Cardenolide (e.g., this compound) Biosynthesis
    FactorObserved EffectReference
    Light ConditionsDiurnal regulation of gene expression and metabolite accumulation, with peaks observed at dawn. researchgate.net
    Drought/Water AvailabilitySignificantly alters the expression of biosynthetic genes and accumulation of cardenolides. researchgate.net
    Wound Stress/Elicitors (e.g., Methyl Jasmonate)Strongly induces the expression of pathway genes (e.g., 5βPOR) and increases cardenolide concentration. nih.govresearchgate.net
    Developmental StageAccumulation is tissue-specific and age-dependent, with higher levels in stems of young seedlings. nih.gov

    Molecular Mechanisms of Action of Calactin in Preclinical Biological Systems

    Interaction with Cellular Ion Homeostasis and Transport Systems

    The primary molecular target of Calactin, like other cardiac glycosides, is the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across the plasma membrane. Inhibition of this enzyme sets off a chain of events that profoundly alters intracellular ion concentrations and the activity of other ion transport systems.

    Inhibition of Sodium-Potassium ATPase (Na+/K+-ATPase)

    This compound's principal mechanism of action is the inhibition of the Na+/K+-ATPase pump. researchgate.net This enzyme, located in the plasma membrane of most animal cells, is responsible for actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process essential for maintaining the cell's resting membrane potential and for the transport of other solutes.

    Cardiac glycosides, including this compound, bind to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. researchgate.net This binding stabilizes the enzyme in an E2-P transition state, which prevents the dephosphorylation and subsequent conformational changes necessary for ion transport. researchgate.net The result is a cessation of the pump's activity, leading to the intracellular accumulation of Na+ ions and a decrease in intracellular K+ ions. The binding of cardiac glycosides to the Na+/K+-ATPase is highly specific and has been a subject of extensive research to understand the structural basis of this interaction.

    Consequences for Intracellular Ion Concentrations

    The inhibition of the Na+/K+-ATPase by this compound leads to a direct and significant increase in the intracellular sodium concentration ([Na+]i). This disruption of the primary active transport of sodium has a cascading effect on the concentrations of other ions, most notably calcium (Ca2+).

    The elevated [Na+]i alters the electrochemical gradient for sodium across the cell membrane. This change directly impacts the function of the sodium-calcium exchanger (NCX), a secondary active transport system that typically expels calcium from the cell. The diminished sodium gradient reduces the driving force for the forward mode of the NCX, leading to a decrease in Ca2+ efflux and a subsequent increase in the intracellular calcium concentration ([Ca2+]i). researchgate.net

    Table 1: Effects of this compound on Intracellular Ion Concentrations

    Ion Change in Intracellular Concentration Primary Mechanism
    Sodium (Na+) Increase Direct inhibition of the Na+/K+-ATPase pump. researchgate.net
    Potassium (K+) Decrease Inhibition of the Na+/K+-ATPase pump.

    Modulatory Effects on Sodium-Calcium Exchanger (NCX) Activity

    The sodium-calcium exchanger (NCX) is a bidirectional transporter that plays a critical role in maintaining calcium homeostasis. Its direction of transport is dictated by the electrochemical gradients of both Na+ and Ca2+, as well as the membrane potential. nih.gov

    Under normal physiological conditions, the steep inwardly directed Na+ gradient drives the extrusion of Ca2+ from the cell (forward mode). However, following this compound-induced inhibition of the Na+/K+-ATPase and the subsequent rise in [Na+]i, this gradient is significantly reduced. This reduction in the driving force for Na+ entry impairs the ability of the NCX to operate in its forward, Ca2+-extruding mode. researchgate.net

    Perturbation of Cellular Signaling Pathways

    The this compound-induced elevation of intracellular calcium acts as a second messenger, initiating a complex array of downstream signaling events. These pathways can influence a wide range of cellular processes, including gene expression, proliferation, and apoptosis.

    Activation of the Extracellular Signal-Regulated Kinase (ERK) Pathway

    Elevated intracellular calcium is a known activator of several signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, of which the extracellular signal-regulated kinase (ERK) is a key component. nih.govnih.gov The activation of ERK is a multi-step process that is often initiated by upstream signals that are sensitive to intracellular calcium levels.

    Research has shown that increases in intracellular Ca2+ can trigger the activation of Ras, a small GTPase that sits upstream of the ERK cascade. nih.gov Activated Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. youtube.com Once activated, ERK can translocate to the nucleus and phosphorylate a variety of transcription factors, leading to changes in gene expression that can mediate diverse cellular responses. The link between calcium signaling and the ERK pathway is a crucial mechanism by which extracellular signals are transduced into long-term cellular changes. nih.govgeorgefox.edu

    Modulation of G-Protein Coupled Receptor Signaling

    While direct interaction of this compound with G-protein coupled receptors (GPCRs) has not been extensively documented, the profound changes in intracellular ion concentrations and the activation of downstream kinases initiated by this compound can indirectly modulate GPCR signaling. GPCRs represent a large family of transmembrane receptors that respond to a wide variety of extracellular stimuli and activate intracellular signaling pathways through heterotrimeric G-proteins. nih.govmdpi.com

    The signaling cascades initiated by GPCRs are often sensitive to the intracellular ionic environment and the activity of protein kinases. For instance, the activation of certain GPCRs can lead to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC). The this compound-induced increase in basal intracellular calcium can potentially sensitize or alter the cellular response to GPCR agonists that signal through calcium-dependent pathways. Furthermore, the activation of ERK by this compound-induced calcium elevation can lead to the phosphorylation of components of the GPCR signaling machinery, including the receptors themselves or downstream effectors, thereby modulating their activity.

    Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Activity

    This compound is a member of the cardiac glycoside family of compounds. This class of molecules has been identified as potent inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) activity. nih.govpnas.orgtandfonline.comnih.gov HIF-1 is a critical transcription factor that allows tumor cells to adapt and survive in the low-oxygen (hypoxic) environments characteristic of solid tumors. tandfonline.commdpi.com The activity of HIF-1 is primarily dependent on the stability of its alpha subunit, HIF-1α. mdpi.com

    Research on various cardiac glycosides, such as digoxin (B3395198), ouabain (B1677812), and proscillaridin A, has demonstrated that these compounds effectively inhibit the synthesis of the HIF-1α protein. nih.govpnas.orgnih.gov This inhibition occurs at the translational level, meaning it blocks the messenger RNA (mRNA) of HIF-1α from being used to create the protein, without affecting the levels of the mRNA itself. tandfonline.com By preventing the accumulation of HIF-1α protein in cancer cells, cardiac glycosides block the transcription of HIF-1 target genes, which are essential for tumor growth, angiogenesis, and metabolic adaptation to hypoxia. nih.govpnas.orgnih.gov Studies have confirmed that HIF-1 is a critical target for the anti-tumor effects of these compounds. nih.govpnas.orgtandfonline.com As a cardiac glycoside, this compound is understood to operate through this mechanism, contributing to its biological activity by suppressing the HIF-1 pathway.

    Downregulation of Nuclear Factor Kappa B (NF-κB) Activity

    The molecular activity of this compound also extends to the modulation of inflammatory pathways, specifically through the downregulation of Nuclear Factor Kappa B (NF-κB) activity. This mechanism is a known characteristic of the cardiac glycoside class of compounds to which this compound belongs. pnas.orgnih.govpnas.org The NF-κB signaling pathway is a central regulator of inflammation and is often constitutively active in various cancers, promoting cell survival and proliferation. pnas.org

    Studies on structurally related cardiac glycosides, including digitoxin (B75463), oleandrin, and bufalin (B1668032), reveal a potent ability to block the activation of the NF-κB pathway. pnas.orgcornell.edu The primary mechanism for this inhibition occurs at a very early stage of the signaling cascade. These compounds have been shown to interfere with the tumor necrosis factor-alpha (TNF-α) induced signaling pathway by blocking the recruitment of the essential adapter protein, TNF receptor-associated death domain (TRADD), to the TNF receptor. pnas.orgnih.govpnas.org This action prevents the assembly of the downstream signaling complex required to activate the IκB kinase (IKK) and subsequent release and nuclear translocation of NF-κB. pnas.orgcornell.edu By inhibiting this critical upstream event, cardiac glycosides effectively shut down the activation of NF-κB-dependent gene expression. pnas.orgnih.govpnas.org

    Induction of DNA Damage and Cell Cycle Regulatory Effects

    Mechanisms Leading to DNA Damage Induction

    In preclinical studies involving human leukemia cells, this compound treatment has been shown to directly cause DNA damage. nih.gov This genotoxic effect is a critical component of its mechanism of action, leading to the activation of cellular stress responses and ultimately, programmed cell death (apoptosis). nih.gov The precise molecular interactions leading to the induction of DNA lesions by this compound continue to be an area of investigation. However, the downstream consequences confirm the compound's ability to compromise the structural integrity of cellular DNA, initiating a cascade of events associated with the DNA damage response (DDR) pathway. nih.gov

    Activation of DNA Damage Checkpoint Proteins (e.g., Chk2, H2AX)

    In response to the DNA lesions induced by this compound, cells activate key proteins that function as sensors and signal transducers in the DNA damage response network. nih.gov Research in human leukemia cells has specifically shown that treatment with this compound leads to the increased phosphorylation of Checkpoint Kinase 2 (Chk2) and the histone variant H2AX. nih.gov

    Phosphorylation is the mechanism by which these proteins are activated. The phosphorylation of histone H2AX (to form γ-H2AX) is one of the earliest events following the formation of DNA double-strand breaks and serves as a platform to recruit other DNA repair proteins to the site of damage. nih.govnih.gov The activation of Chk2, a critical tumor suppressor, further propagates the damage signal, leading to the initiation of cell cycle checkpoints and apoptosis. nih.govnih.gov The observation that the DNA damage inhibitor caffeine (B1668208) can reverse the this compound-induced phosphorylation of Chk2 and H2AX confirms that their activation is a direct consequence of the DNA damage caused by the compound. nih.gov

    Table 1: Effects of this compound on Molecular Targets
    Target PathwaySpecific MoleculeEffect of this compoundConsequence
    DNA Damage ResponseH2AXIncreased PhosphorylationActivation of DNA damage signaling
    DNA Damage ResponseChk2Increased PhosphorylationSignal amplification, cell cycle arrest
    Cell Cycle RegulationCyclin B1Decreased ExpressionInhibition of G2/M transition
    Cell Cycle RegulationCdk1Decreased ExpressionInhibition of G2/M transition
    Cell Cycle RegulationCdc25CDecreased ExpressionPrevents activation of Cdk1

    Alteration of Cell Cycle Regulatory Protein Expression (e.g., Cyclin B1, Cdk1, Cdc25C)

    The DNA damage induced by this compound triggers signals that directly impact the machinery controlling cell cycle progression. Specifically, this compound treatment has been observed to cause a marked decrease in the expression of key cell cycle regulatory proteins essential for the transition from the G2 to the M phase of the cell cycle. nih.gov These proteins include Cyclin B1, Cyclin-dependent kinase 1 (Cdk1), and Cell division cycle 25C (Cdc25C). nih.gov

    The complex formed by Cyclin B1 and Cdk1 is the master regulator that drives a cell into mitosis. nih.gov The activity of this complex is tightly controlled and requires an activating dephosphorylation step on Cdk1, which is performed by the phosphatase Cdc25C. nih.govnih.gov By reducing the expression levels of all three of these critical components, this compound effectively dismantles the primary mechanism that allows cells to enter mitosis, forcing a halt in cell division. nih.gov

    Mechanisms of Programmed Cell Death Induction

    This compound has been identified as a potent inducer of programmed cell death, or apoptosis, in various cancer cell lines. Its mechanisms involve a coordinated series of molecular events, including the activation of key enzymatic cascades and the cleavage of essential cellular proteins.

    Research has demonstrated that this compound is capable of inducing apoptosis in human leukemia cells. Studies indicate that treatment with this compound leads to significant DNA damage, a primary trigger for the initiation of the apoptotic process. This DNA damage-induced apoptosis suggests a potential therapeutic application for this compound in oncology.

    A critical pathway in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. nih.gov These enzymes exist as inactive precursors (pro-caspases) and are activated in a hierarchical cascade. Scientific studies have shown that this compound treatment leads to the activation of key initiator and effector caspases. Specifically, the activation of caspase-9, an initiator caspase associated with the intrinsic (mitochondrial) pathway of apoptosis, has been observed. nih.gov Furthermore, this compound induces the activation of caspase-8, an initiator caspase linked to the extrinsic (death receptor) pathway. nih.gov The convergence of these pathways results in the activation of caspase-3, a primary executioner caspase responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

    One of the key substrates of activated caspase-3 is Poly (ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair and the maintenance of genomic integrity. The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. In preclinical studies involving human leukemia cells, treatment with this compound resulted in the detectable cleavage of PARP. nih.gov This event not only serves as a marker of ongoing apoptosis but also functionally impairs the cell's ability to repair DNA damage, thereby ensuring the irreversibility of the cell death process.

    Table 1: Summary of this compound-Induced Apoptotic Mechanisms in Human Leukemia Cells

    Mechanism Key Molecular Event Associated Proteins Source
    Apoptosis Induction DNA Damage N/A nih.gov
    Caspase Activation Activation of Initiator Caspases Caspase-8, Caspase-9 nih.gov
    Activation of Executioner Caspase Caspase-3 nih.gov
    Substrate Cleavage Inactivation of DNA Repair Poly (ADP-ribose) Polymerase (PARP) nih.gov

    The regulation of apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins, including members of the Bcl-2 family. While the modulation of these anti-apoptotic proteins is a common mechanism for many chemotherapeutic agents, specific research detailing the direct effects of this compound on the expression of proteins such as Bcl-2 or Bcl-xL was not identified in the reviewed literature.

    Immunomodulatory Actions of this compound

    Immunomodulatory agents can alter the immune response, for instance, by affecting the signaling pathways within immune cells like T-cells. One key enzyme in T-cell signaling is the Interleukin-2 inducible T cell kinase (ITK).

    Interleukin-2 inducible T cell kinase (ITK) is a crucial enzyme in the signaling cascade of T-cell receptors, playing a significant role in T-cell activation, proliferation, and differentiation. Inhibition of ITK is a therapeutic strategy for various inflammatory and autoimmune diseases. However, based on the available scientific literature, there is no specific evidence to suggest that this compound functions as an inhibitor of ITK.

    Antagonism of Retinoic Acid-Related Orphan Receptor Gamma T (RORγt)

    Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a pivotal transcription factor that governs the differentiation of T helper 17 (Th17) cells, which are instrumental in the pathogenesis of various autoimmune diseases. nih.govplos.org The inhibition of RORγt activity is, therefore, a significant area of research for the development of novel therapeutics for these conditions. nih.govnih.gov

    Preclinical studies have demonstrated that certain cardiac glycosides can function as specific inhibitors of RORγt transcriptional activity. nih.govnih.gov Through screening of chemical compounds, it was discovered that cardiac glycosides like digoxin can bind to the RORγt receptor, thereby antagonizing its activity. nih.govnih.gov This inhibitory action is specific to RORγt, as the transcriptional activity of closely related nuclear hormone receptors, such as RORα, is not affected. nih.gov The structural basis of this interaction has been elucidated, showing that these compounds disrupt key interactions necessary for the receptor's agonistic activity, preventing the active conformation and thus inhibiting coactivator interaction. nih.gov This antagonism of RORγt by cardiac glycosides highlights a potential mechanism by which this compound may exert immunomodulatory effects.

    Compound ClassSpecific Compound ExampleTarget ReceptorMechanism of ActionReference
    Cardiac GlycosideDigoxinRORγtSpecific inhibitor of transcriptional activity nih.gov
    Cardiac GlycosideDigoxinRORγtPrevents active conformation and coactivator interaction nih.gov

    Differential Modulation of T Lymphocyte Subset Differentiation (e.g., Th1, Th17)

    The differentiation of naïve CD4+ T cells into distinct effector subsets, such as Th1 and Th17 cells, is a critical process in the adaptive immune response. The balance between these subsets is often dysregulated in autoimmune and inflammatory conditions. nih.govresearchgate.net Th17 cells, in particular, are characterized by their production of pro-inflammatory cytokines like IL-17A and are dependent on the transcription factor RORγt for their development. nih.govoatext.com

    In line with its role as a RORγt antagonist, preclinical evidence involving related cardiac glycosides shows a significant impact on the differentiation of T lymphocyte subsets. Specifically, the inhibition of RORγt activity by these compounds leads to a marked suppression of Th17 cell differentiation. nih.govnih.gov This effect is selective, as the differentiation of other T cell lineages, such as Th1 cells, is not affected. nih.gov This selective inhibition of Th17 differentiation results in a reduced production of IL-17A, a key cytokine in Th17-mediated inflammation. ahajournals.org Furthermore, it has been demonstrated that RORγt activity is also important for maintaining the expression of IL-17 in already differentiated effector T cells in both mouse and human systems. nih.gov These findings suggest that this compound may modulate the immune response by altering the balance of T helper cell populations, specifically by downregulating the Th17 lineage.

    T-Cell SubsetKey Transcription FactorEffect of RORγt InhibitionConsequenceReference
    Th17RORγtSuppression of differentiationReduced IL-17A production nih.govahajournals.org
    Th1T-betNo significant effectMaintained differentiation pathway nih.gov
    TregFoxp3--

    Influence on Cellular Oxidative Stress and Energy Metabolism

    Cellular oxidative stress and energy metabolism are intricately linked to immune cell function and differentiation. nih.govnih.gov T cell activation and differentiation are accompanied by significant metabolic reprogramming to meet the increased bioenergetic and biosynthetic demands. youtube.com For instance, effector T cells typically upregulate aerobic glycolysis, while regulatory T cells often rely on oxidative phosphorylation. youtube.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity, can profoundly impact T cell signaling and survival. nih.govmdpi.com

    Pathogenic Th17 cells, in particular, have been shown to depend on mitochondrial function and oxidative phosphorylation for their inflammatory activity. nih.gov Impairments in mitochondrial function in these cells can lead to increased ROS production, DNA damage, and a shift towards a non-pathogenic phenotype. nih.gov While direct preclinical studies on the specific influence of this compound on T cell oxidative stress and energy metabolism are not yet detailed, the broader class of cardiac glycosides is known to impact cellular ion transport through inhibition of the Na+/K+-ATPase pump. taylorandfrancis.commdpi.com This fundamental process is tied to cellular energy expenditure and can influence various downstream signaling pathways, potentially affecting the metabolic state and redox balance within immune cells. Further research is needed to specifically delineate how this compound modulates the intricate network of cellular metabolism and oxidative stress in different T lymphocyte subsets.

    Analogous Cardenolide Compounds and Comparative Biochemical Studies

    Structural and Mechanistic Comparisons with Calotropin (B1668234) and Calotoxin (B1618960)

    Calactin, calotropin, and calotoxin are structurally related cardenolide glycosides, all sharing the same aglycone, or genin, known as calotropagenin (B1253233). wikipedia.orgnih.gov These compounds are frequently found co-occurring in plants of the Calotropis genus, particularly in the latex. wikipedia.orgresearchgate.net Their shared steroid backbone and butenolide ring are characteristic of cardenolides, but they differ in the sugar moiety attached at the C-3 position of the steroid nucleus. This structural similarity leads to comparable biological activities. wikipedia.org

    Mechanistically, all three compounds are recognized for their potent biological effects, including cytotoxic properties. researchgate.net A key molecular target identified for this compound, calotropin, and calotoxin is the Interleukin-2 inducible T-cell kinase (ITK). eurekaselect.com This enzyme plays a crucial role in T-cell signaling pathways. By inhibiting ITK, these cardenolides can exert immunosuppressive and potentially anticancer effects. eurekaselect.com Docking studies have revealed that these compounds interact with key residues, such as Met438 and Asp500, within the highly conserved ATP-binding site of the ITK enzyme. eurekaselect.com

    Table 1: Comparative Biochemical Data of this compound, Calotropin, and Calotoxin

    FeatureThis compoundCalotropinCalotoxin
    Common Genin Calotropagenin wikipedia.orgnih.govCalotropagenin wikipedia.orgnih.govCalotropagenin wikipedia.orgnih.gov
    Primary Target Interleukin-2 inducible T-cell kinase (ITK) eurekaselect.comInterleukin-2 inducible T-cell kinase (ITK) eurekaselect.comInterleukin-2 inducible T-cell kinase (ITK) eurekaselect.com
    Secondary Target Not specifiedNot specifiedInterstitial collagenase (MMP1) eurekaselect.com
    Calculated Ki with ITK -10.3 kcal/mol eurekaselect.com-8.7 kcal/mol eurekaselect.com-10.2 kcal/mol eurekaselect.com
    Calculated Binding Energy with ITK -29.18 kJ/mol eurekaselect.com-28.57 kJ/mol eurekaselect.com-21.21 kJ/mol eurekaselect.com

    Comparative Analysis with Established Cardiac Glycosides (e.g., Digitoxin (B75463), Digoxin (B3395198), Ouabain)

    This compound belongs to the cardenolide family, which includes well-established cardiac glycosides like digitoxin, digoxin, and ouabain (B1677812), traditionally used in treating heart conditions. researchgate.netnih.gov While they all share the ability to inhibit the Na+/K+-ATPase enzyme, there are significant distinctions in their mechanisms and effects. wikipedia.orgnih.gov

    Ouabain, for instance, is considered to have a faster onset of action compared to digitalis glycosides like digoxin and digitoxin. nih.govresearchgate.net The mechanism of action also differs; ouabain is thought to trigger the release of intracellular calcium via signal transduction pathways initiated from the extracellular side of the Na+/K+-ATPase. nih.gov In contrast, digitalis glycosides like digoxin and digitoxin are believed to enter the cell, where they act on ryanodine (B192298) receptors and form transmembrane calcium channels, thereby increasing intracellular calcium concentration. nih.gov These differences in how they modulate intracellular calcium levels contribute to their distinct pharmacodynamic profiles. researchgate.net

    Studies comparing ouabain, digoxin, and digitoxin have shown that for a comparable reduction in heart rate, digitoxin produces a significantly greater shortening of electromechanical systole, suggesting a more potent positive inotropic effect for a given vagal effect. nih.gov Calotropin, a close analog of this compound, is noted for having a chemical structure similar to digoxin and digitoxin. researchgate.net While all cardiac glycosides can induce an inotropic effect by increasing intracellular calcium, the specific pathways they influence can vary, leading to different therapeutic and biological outcomes. wikipedia.orgnih.gov For example, digoxin and ouabain have been shown to increase intracellular calcium in cardiac myocytes, but they also exhibit effects beyond Na+/K+-ATPase inhibition, such as activating the proteasome in breast cancer cells. researchgate.netmdpi.com

    Table 2: Mechanistic Comparison of Cardenolides

    CompoundPrimary TargetMechanism of Calcium IncreaseOnset of Action
    This compound/Calotropin Na+/K+-ATPase wikipedia.orgInhibition of Na+/K+-ATPase leads to increased intracellular Na+, which is exchanged for Ca2+ via the NCX protein. wikipedia.orgNot specified
    Digitoxin/Digoxin Na+/K+-ATPase nih.govEnter the cell to act on ryanodine receptors and form transmembrane calcium channels. nih.govSlower researchgate.net
    Ouabain Na+/K+-ATPase nih.govActivates Na+/K+-ATPase from the extracellular side, triggering calcium release from intracellular stores via signal transduction. nih.govFast nih.govresearchgate.net

    Biochemical Activities of Other Co-occurring Cardenolides (e.g., Uscharin (B3062374), Uscharidin (B1213358), Calotropagenin, Frugoside, Coroglancigenin)

    The latex of Calotropis species contains a complex mixture of cardenolides, each with distinct biochemical properties. nih.govresearchgate.netresearchgate.net These compounds often share the same precursor, calotropagenin, which is the aglycone (non-sugar) portion for this compound, calotropin, calotoxin, uscharin, and uscharidin. wikipedia.orgnih.gov

    Uscharin and 2'-epi-uscharin : These two are stereoisomers that have demonstrated strong inhibitory effects on the activity of Hypoxia-Inducible Factor 1 (HIF-1), a key target in cancer therapy. researchgate.netnih.govnih.gov Uscharin, in particular, showed much more potent HIF-1 inhibitory activity than its epimer and even the well-known inhibitor, digoxin. nih.govnih.gov This highlights the stereochemical sensitivity of this biological activity. Uscharin has also been identified as a potent molluscicidal agent. researchgate.net

    Uscharidin : This compound is biochemically linked to this compound and calotropin. When ingested by monarch larvae, uscharidin is rapidly metabolized, through a reduction reaction in the gut, into a mixture of this compound and calotropin, which are then stored by the insect. nih.gov This metabolic conversion suggests that the polarity and the presence of a C-3' hydroxyl group in this compound and calotropin are important for their stability and storage. nih.gov

    Calotropagenin : As the core aglycone, calotropagenin is the foundational structure upon which the glycosidic variations of this compound, calotropin, and others are built. wikipedia.orgnih.gov Its own biological activity is a subject of study, though it is often the glycosylated forms that are highlighted for their potent effects.

    Table 3: Biochemical Activities of Co-occurring Cardenolides

    CompoundKey Biochemical ActivitySource/Note
    Uscharin Potent HIF-1 inhibitor nih.govnih.gov, Molluscicidal researchgate.netMore potent than its epimer and digoxin in HIF-1 inhibition. nih.govnih.gov
    Uscharidin Metabolized to this compound and calotropin nih.govConversion occurs via reduction in the gut of monarch larvae. nih.gov
    Calotropagenin Common aglycone precursor wikipedia.orgnih.govFound in this compound, calotropin, calotoxin, uscharin, and uscharidin. wikipedia.orgnih.gov
    Frugoside Co-occurring cardenolide researchgate.netresearchgate.netContributes to the bioactivity of Calotropis extracts. researchgate.net
    Coroglancigenin Co-occurring cardenolide researchgate.netresearchgate.netIdentified in bioactive extracts from Calotropis. researchgate.netresearchgate.net

    Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

    Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov For this compound and its analogs, SAR helps to identify the key functional groups responsible for their potent effects. researchgate.net

    A significant finding in the SAR of related cardenolides comes from the comparison of uscharin and its stereoisomer, 2'-epi-uscharin. nih.govnih.gov These two compounds differ only in the stereochemistry (α vs. β configuration) of the hydroxyl group at the 2' position of the sugar moiety. nih.gov Uscharin (with a β-configuration) exhibits much stronger HIF-1 inhibitory activity than 2'-epi-uscharin. nih.govnih.gov This demonstrates that the specific spatial arrangement of even a single hydroxyl group is critical for potent biological activity, providing insight into the structural requirements for interaction with the biological target. nih.gov

    General SAR principles for cardenolides indicate that both the steroid core and the attached sugar moiety play vital roles. The butenolide ring at C-17 is essential for cardiotonic activity. Modifications to the steroid nucleus, such as the number and position of hydroxyl groups, can affect the compound's polarity and binding affinity. The sugar chain at C-3 influences pharmacokinetic properties and can also contribute to the binding at the target site. nih.gov

    The metabolic conversion of uscharidin to this compound and calotropin in insects also provides SAR insights. nih.gov The reduction of a functional group on the sugar moiety to produce the hydroxyl group found in this compound and calotropin is necessary for their sequestration. nih.gov This suggests that the C-3' hydroxyl group is a key feature for binding to carrier proteins or storage sites within the insect's tissues. nih.gov Such studies, which compare the activities of closely related natural analogs, are fundamental to designing and developing new therapeutic agents with improved efficacy. researchgate.net

    Ecological and Evolutionary Significance of Calactin

    Role in Plant Defense Mechanisms Against Herbivory

    Plants have developed a sophisticated array of defenses to deter herbivores, ranging from physical barriers to complex chemical compounds. wikipedia.org These defenses can be either continuously present (constitutive) or produced in response to an attack (inducible). nih.govwikipedia.org Calactin is a significant player in the chemical defense strategies of the plants that produce it.

    Plant defenses are broadly categorized as either constitutive or inducible. wikipedia.org Constitutive defenses are always present, providing a constant barrier against herbivores, while inducible defenses are synthesized or mobilized only when a plant is damaged. nih.govresearchgate.net This inducibility is considered a cost-saving strategy, allowing the plant to allocate resources to growth and reproduction when herbivores are absent. nih.gov

    In the case of cardenolides like this compound, their production can be part of both defense strategies. Plants in the genus Asclepias (milkweeds) are known to produce a diverse array of cardenolides, and their expression can be both constitutive and induced upon herbivore attack. scispace.com While some plants maintain a baseline level of these toxic compounds, herbivory can trigger an increased production, a systemic response that extends beyond the initial point of damage. researchgate.net For instance, research on Asclepias has shown that herbivore damage can lead to changes in the concentration and composition of cardenolides in the plant tissues. scispace.com This dynamic defense system, involving compounds like this compound, presents a fluctuating challenge to herbivores.

    A study on tropical milkweed (Asclepias curassavica) revealed that monarch caterpillars can convert a highly toxic cardenolide, voruscharin, into the less toxic (to them) calotropin (B1668234) and this compound. nih.govnih.govnsf.gov This suggests that while the plant's constitutive defense includes highly potent toxins, the herbivore's metabolic process results in the presence of this compound.

    The primary function of cardenolides such as this compound is to deter feeding by inhibiting the essential Na+/K+-ATPase enzyme in animals. scispace.comdntb.gov.ua For generalist herbivores that have not evolved resistance, the presence of this compound and other cardenolides makes the plant tissue unpalatable and toxic.

    However, the interaction is more complex with specialist herbivores. For the monarch butterfly (Danaus plexippus), a specialist on milkweeds, the chemical profile of the host plant is critical. While monarchs are adapted to tolerate cardenolides, high concentrations or specific types of these compounds can still negatively impact their growth and development. nih.govnih.gov Research has shown that monarch caterpillars experience a burden on growth when they have to metabolize certain cardenolides into others, such as the conversion of voruscharin to this compound. nih.govnih.gov Furthermore, female monarchs have been observed to prefer laying eggs on milkweed plants with intermediate levels of cardenolides, suggesting a trade-off between the benefits of sequestration for defense and the costs of coping with high toxin levels. nih.gov This indicates that even for a highly adapted specialist, the specific cardenolide profile, which includes this compound, acts as a significant ecological filter.

    Evolutionary Dynamics of Cardenolide Production in Plants and Co-evolution with Herbivores

    The relationship between cardenolide-producing plants and the specialist insects that feed on them is a classic example of a co-evolutionary arms race. scispace.comnih.govuchicago.edu This is a process of reciprocal evolutionary change between interacting species.

    Plants are under selective pressure from herbivores to evolve novel or more potent chemical defenses. The diversity of cardenolides, including compounds like this compound, across different plant species and even within a single plant, reflects this ongoing evolution. cornell.edu The production of highly toxic compounds like voruscharin can be seen as an evolutionary strategy by the plant to overcome the resistance of specialist herbivores like the monarch. nih.govnih.gov

    In response, specialist herbivores are under pressure to evolve mechanisms to overcome these defenses. For monarchs, this has included the evolution of target-site insensitivity and detoxification pathways that can convert potent toxins into less harmful, yet still defensively useful, compounds like this compound. nih.govcornell.edu This ability to sequester specific cardenolides may have been a key innovation that allowed the ancestors of milkweed butterflies to specialize on this toxic plant family. royalsocietypublishing.orguchicago.edu

    This ongoing evolutionary dynamic means that there is likely no final "winner." Plants may evolve new toxins, and herbivores may evolve new ways to cope with them. The diffuse nature of the interaction, where a single herbivore species like the monarch interacts with multiple milkweed species with different cardenolide profiles, may limit the ability of the herbivore to perfectly adapt to any single host, thus allowing the co-evolutionary race to continue. nih.govnih.gov

    Influence of this compound on Multi-Trophic Interactions within Ecosystems

    The chemical compound this compound, a type of cardenolide, plays a significant role in shaping the complex web of interactions between different trophic levels within an ecosystem. Found in plants such as the tropical milkweed (Asclepias curassavica) and giant milkweed (Calotropis gigantea), this compound functions as a pivotal defensive molecule that mediates the relationships between plants, the herbivores that consume them, and the predators and parasitoids that, in turn, prey on those herbivores. nih.govutsa.edu This intricate dance of chemical defense and counter-adaptation highlights the evolutionary arms race that drives the structure and dynamics of ecological communities.

    The primary role of this compound at the first trophic level (plants) is as a defense mechanism against herbivory. db-thueringen.de However, specialist herbivores have evolved mechanisms to overcome this chemical barrier. A well-documented example is the monarch butterfly (Danaus plexippus), whose larvae feed on milkweed. nih.gov Research has shown that monarch caterpillars can process ingested cardenolides. For instance, they can convert the more toxic cardenolide, voruscharin, found in A. curassavica leaves, into the less toxic forms of this compound and its isomer, calotropin. nih.gov While this compound is found in very low concentrations in the leaves of A. curassavica, it is preferentially sequestered by monarch caterpillars. nih.govnih.gov This sequestering is not without its costs, as the process of converting and storing these compounds can impose a metabolic burden on the caterpillar's growth. nih.gov

    This sequestration of this compound by herbivores forms the basis of their own defense at the second trophic level. By storing these toxic compounds in their tissues, herbivores like the monarch butterfly and the large milkweed bug (Oncopeltus fasciatus) become unpalatable to many of their vertebrate and invertebrate predators. uzh.chnih.gov This chemical defense is often advertised through aposematism, or warning coloration, where the bright colors of the herbivore signal its toxicity to potential predators. db-thueringen.de

    The influence of this compound extends to the third trophic level, affecting predators and parasitoids. Studies have shown that the presence and concentration of sequestered cardenolides, including this compound, can deter predation. For example, the chemical defense of milkweed bug eggs, derived from maternally ingested cardenolides, has been shown to provide protection against predation by lacewing larvae. researchgate.net Similarly, the fitness of parasitoids can be impacted by the toxicity of their hosts. Research on parasitoid wasps has indicated that they are less likely to attack more toxic monarch larvae, and when they do, the development and survival of the parasitoid offspring can be negatively affected. monarchjointventure.org However, the effectiveness of this defense can vary depending on the predator species and their own level of tolerance to these compounds. nih.gov Some predators have evolved strategies to overcome this defense, such as avoiding the most toxic parts of the monarch or having a higher tolerance for cardenolides. monarchjointventure.org

    The following table summarizes research findings on the multi-trophic influence of this compound:

    Trophic LevelOrganismPlant/DietKey Findings Regarding this compoundReference(s)
    First (Producer) Asclepias curassavica (Tropical Milkweed)-Produces a variety of cardenolides, including low levels of this compound in its leaves. The more abundant and toxic voruscharin is a key defensive compound. nih.gov
    Second (Primary Consumer) Danaus plexippus (Monarch Butterfly)Asclepias curassavicaMonarch caterpillars convert the toxic voruscharin into the less toxic this compound and calotropin. They preferentially sequester this compound, which contributes to their chemical defense. This conversion process can negatively impact larval growth. nih.govnih.gov
    Second (Primary Consumer) Oncopeltus fasciatus (Large Milkweed Bug)Asclepias spp.Sequesters cardenolides from milkweed seeds for its own defense. The sequestered compounds, including those related to this compound, are stored and can be released in a defensive secretion. uzh.chresearchgate.net
    Third (Predator) Chrysoperla carnea (Green Lacewing)Oncopeltus fasciatus eggsPredation trials showed that eggs from females reared on cardenolide-containing milkweed were better protected from lacewing larvae predation, indicating the defensive role of maternally-derived cardenolides. researchgate.net
    Third (Parasitoid) Pteromalus cassotis (Wasp)Danaus plexippusParasitoids were less likely to attack monarch larvae with higher toxicity. Higher host toxicity also negatively impacted the brood size and survival of the parasitoid. monarchjointventure.org
    Third (Predator) Avian PredatorsDanaus plexippusThe unpalatability of monarchs to many bird predators is due to the sequestered cardenolides. However, some bird species have evolved tolerance or behavioral adaptations to overcome this defense. monarchjointventure.orgresearchgate.net

    Advanced Analytical Methodologies for Calactin Research

    Quantitative Analysis of Calactin in Complex Matrices

    The quantification of this compound, particularly within complex botanical matrices, presents analytical challenges due to the presence of structurally similar cardenolides and other interfering compounds. To address this, highly sensitive and specific chromatographic and spectrometric methods have been developed and validated.

    High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) has emerged as a reliable and sensitive method for the quantitative analysis of this compound. nih.govnih.gov This technique offers superior resolution and detection capabilities compared to traditional methods like HPLC with ultraviolet (UV) detection, which can be limited in sensitivity and specificity. nih.govresearchgate.net

    A developed HPLC-ESI-MS method utilized a C18 octadecylsilane (B103800) column with a gradient elution system composed of acetonitrile (B52724) and water containing 0.1% formic acid. nih.govresearchgate.net Detection of this compound is often performed in negative ionization mode, where the molecular ion [M-H]⁻ at m/z 532.26 and a formic acid adduct ion [M+HCOO]⁻ at m/z 577.26 can be monitored for quantification. ijpsnonline.com This method has successfully separated this compound from its isomer, calotropin (B1668234), demonstrating its specificity. ijpsnonline.com

    A critical aspect of any quantitative analytical method is its validation to ensure reliability and reproducibility. A validated HPLC-ESI-MS method for this compound quantification in the dichloromethane (B109758) fraction of Calotropis gigantea stem bark has been reported, adhering to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1). nih.govresearchgate.net

    The validation parameters for this method are summarized in the table below:

    Validation ParameterResult
    Linearity (Concentration Range) 1 to 50 µg/mL
    Coefficient of Determination (R²) > 0.998
    Accuracy (Recovery) Not explicitly stated in the provided text, but the method met ICH guidelines.
    Precision (Intra-day & Inter-day) Not explicitly stated in the provided text, but the method met ICH guidelines.
    Recovery Not explicitly stated in the provided text, but the method met ICH guidelines.
    Limit of Detection (LOD) 0.1 µg/mL
    Limit of Quantification (LOQ) 1 µg/mL

    This data is based on a study that developed and validated an HPLC-ESI-MS method for this compound quantification. nih.govresearchgate.net

    The high coefficient of determination (R²) indicates a strong linear relationship between the concentration of this compound and the instrument response within the specified range. nih.gov The low LOD and LOQ values demonstrate the method's high sensitivity, allowing for the detection and quantification of this compound even at low concentrations in complex mixtures. nih.gov

    The validated HPLC-ESI-MS method serves as a crucial tool for the standardization and quality control of botanical extracts containing this compound. nih.govresearchgate.net By accurately quantifying the this compound content, the potency and consistency of different batches of herbal preparations can be ensured. nih.gov This is particularly important for medicinal plant products, where the concentration of active compounds can vary depending on factors such as plant origin, harvest time, and processing methods. nih.gov

    For instance, the developed HPLC-ESI-MS method has been proposed for quantifying this compound content in Calotropis gigantea extracts to correlate its concentration with cytotoxic activities against various cancer cell lines. nih.govresearchgate.net This application highlights the method's utility in predicting the therapeutic potential of botanical extracts and ensuring their quality for further research and development. nih.gov

    Liquid Chromatography – Tandem Mass Spectrometry (LC-MS/MS) offers an even higher level of selectivity and sensitivity for the analysis of this compound in complex matrices compared to single-quadrupole MS. nih.govnih.govniscpr.res.in This technique involves the selection of a specific precursor ion (e.g., the molecular ion of this compound) and its fragmentation to produce characteristic product ions. The monitoring of these specific transitions, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the accuracy of quantification, especially at trace levels. nih.govniscpr.res.in

    LC-MS/MS has been successfully employed for the identification and profiling of cardenolides, including this compound and its derivatives, in various plant species. nih.govmdpi.com For example, an LC-MS/MS analysis of Calotropis procera extracts identified this compound along with other cardenolides like uscharidin (B1213358), 15β-hydroxy-calactin, and 16β-hydroxy-calactin. mdpi.com The characteristic fragmentation pattern of cardenolides, which often involves the sequential loss of sugar moieties and water molecules from the aglycone core, is utilized for their identification. nih.gov

    While a fully validated quantitative LC-MS/MS method specifically for this compound is not extensively detailed in the provided search results, the development and validation of such methods for other cardiac glycosides in plant and biological matrices have been established. researchgate.netnih.govresearchgate.net These methods typically demonstrate excellent linearity, accuracy, precision, and low limits of quantification, often in the nanogram per milliliter (ng/mL) or nanogram per gram (ng/g) range. researchgate.netnih.gov

    The integration of advanced analytical techniques like LC-MS with metabolomics provides a powerful platform for the comprehensive profiling of this compound and other related metabolites in biological systems. nih.govnih.gov Metabolomic fingerprinting of plant extracts allows for the simultaneous analysis of a wide range of compounds, offering a holistic view of the plant's metabolic state. nih.govresearchgate.netunina.itcncb.ac.cn

    Untargeted metabolomics studies on Apocynaceae plants, such as Catharanthus roseus and Vinca minor, have successfully utilized GC-MS and LC-MS to differentiate between species based on their unique metabolic profiles. nih.gov Similar approaches can be applied to Calotropis species to not only quantify this compound but also to discover novel cardenolides and understand their biosynthetic pathways. nih.gov

    A study on Calotropis procera employed LC-MS/MS to investigate the metabolic composition of different plant organs, revealing a rich profile of cardenolides, including this compound. mdpi.com This type of metabolomic profiling is invaluable for identifying the plant parts with the highest concentration of the desired compound and for exploring the chemical diversity within a species. Furthermore, metabolomic approaches can be used to study the effect of environmental factors or genetic modifications on the production of this compound. nih.gov

    High-Performance Liquid Chromatography – Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS)

    Computational Approaches in this compound Research and Drug Discovery

    In recent years, computational methods have become an indispensable tool in drug discovery and development, offering a rapid and cost-effective means to predict the biological activity and pharmacokinetic properties of natural products like this compound. nih.govnih.gov These in silico approaches can guide the selection of promising lead compounds for further experimental investigation.

    Molecular docking is a key computational technique used to predict the binding affinity and interaction patterns between a ligand (e.g., this compound) and a target protein. researchgate.net Studies have shown that cardenolides, the class of compounds to which this compound belongs, primarily exert their effects by inhibiting the Na+/K+-ATPase pump. researchgate.netnih.gov Molecular docking simulations of calotropin, a compound closely related to this compound, with the Na+/K+-ATPase have provided insights into the specific amino acid residues involved in the binding interaction. researchgate.net

    Furthermore, a reverse pharmacophore screening and consensus inverse docking approach identified Interleukin-2 inducible T-cell kinase (ITK) as a potential anticancer target for this compound. The study predicted a strong binding affinity of this compound to ITK, suggesting a possible mechanism for its anticancer properties beyond the inhibition of Na+/K+-ATPase.

    The following table summarizes the predicted binding energies from a molecular docking study of this compound and related compounds with ITK:

    CompoundBinding Energy (ΔEbind) (kJ/mol)
    This compound -29.18
    Calotropin -28.57
    Calotoxin (B1618960) -21.21
    Sunitinib (B231) (Positive Control) -15.03
    Staurosporine (B1682477) (Standard) -21.09

    This data suggests that this compound has a higher predicted binding affinity for ITK compared to the control compounds.

    In addition to target identification, computational tools are also used for the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. nih.govmarmara.edu.trresearchgate.netamazonaws.commdpi.com These predictions help in the early assessment of a compound's drug-likeness and potential safety concerns, guiding the design of derivatives with improved pharmacokinetic profiles. frontiersin.org While specific in silico ADME/Tox data for this compound was not found in the provided search results, these general computational methods are readily applicable to its study.

    Molecular Docking Simulations for Target Binding Prediction

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor or target protein). nih.gov This method is instrumental in early-stage drug discovery for screening potential molecular targets and elucidating the structural basis of ligand-target interactions. nih.govspringernature.com

    In research investigating the anticancer mechanisms of this compound, molecular docking has been utilized to identify and validate potential protein targets. nih.goveurekaselect.com One significant study identified Interleukin-2 inducible T-cell kinase (ITK) as a promising target for this compound. nih.govresearchgate.net The docking analysis revealed that this compound fits into the ATP binding site of ITK, a region critical for its kinase function. nih.gov The simulations predicted specific interactions with key amino acid residues in the hinge region of the kinase, such as Met438 and Asp500. nih.govresearchgate.net The predicted binding affinity for this compound to ITK was significant, with a reported Ki value of -10.3 kcal/mol, indicating a strong and stable interaction. nih.goveurekaselect.com

    CompoundTargetDocking Score (Ki)Interacting Residues
    This compoundInterleukin-2 inducible T-cell kinase (ITK)-10.3 kcal/molMet438, Asp500

    Molecular Dynamics Simulations for Ligand-Target Interactions

    Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.govmdpi.com In the context of drug research, MD simulations provide detailed insights into the stability of a ligand-protein complex, conformational changes, and the intricate network of interactions that stabilize the binding. nih.govunibo.it This technique complements the static picture provided by molecular docking by introducing the dimension of time and flexibility, offering a more realistic representation of the biological environment. springernature.com

    For this compound, MD simulations have been an integral part of the computational workflow to assess the stability of its interaction with predicted targets like ITK. nih.gov Following initial docking, these simulations are run to confirm that the ligand remains securely bound within the target's active site and to observe the dynamic behavior of the complex. nih.govmdpi.com The results from these simulations are essential for subsequent analyses, such as the calculation of binding free energies, which further validates the ligand-target relationship. nih.govresearchgate.net

    Reverse Pharmacophore Screening and Consensus Inverse Docking for Target Identification

    Reverse pharmacophore screening is a computational strategy used to identify potential macromolecular targets for a given small molecule. nih.gov Unlike traditional virtual screening which seeks ligands for a known target, this "target fishing" approach uses the three-dimensional chemical features of the active molecule (the pharmacophore) to search against a library of protein structures. nih.gov This method is particularly valuable when the mechanism of action for a known bioactive compound, such as this compound, is unclear. nih.govresearchgate.net

    This methodology was central to a study aimed at discovering the anticancer targets of this compound. nih.goveurekaselect.com Researchers used the known structure of this compound to create a pharmacophore model, which was then used to screen for potential protein targets based on shape similarity and pharmacophore feature matching. nih.govresearchgate.net The targets identified through this process were then cross-validated using a consensus inverse docking approach, where this compound was docked against the candidate proteins. nih.gov This dual-screening strategy confirmed Interleukin-2 inducible T-cell kinase (ITK) as a high-potential target for this compound, demonstrating the power of these reverse screening techniques in modern drug discovery. nih.goveurekaselect.comresearchgate.net

    In Silico Prediction of Binding Affinities (e.g., MM/PBSA)

    The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular computational approach for estimating the free energy of binding of a ligand to a protein. researchopenworld.comnih.gov This technique calculates the binding affinity by combining the molecular mechanics energies of the complex with continuum solvation models and is typically performed on snapshots from a molecular dynamics simulation. researchgate.netnih.gov It provides a more accurate estimation of binding affinity than docking scores alone and is used to rank potential drug candidates and validate computational hits. researchopenworld.comnih.gov

    In the investigation of this compound's interaction with its identified target ITK, the MM/PBSA method was employed to calculate the binding free energy. nih.goveurekaselect.com The results showed a strong binding energy (ΔEbind) of -29.18 kJ/mol for the this compound-ITK complex. nih.govresearchgate.net This affinity was notably more favorable than that of established kinase inhibitors used as controls in the study, such as sunitinib (-15.03 kJ/mol) and staurosporine (-21.09 kJ/mol), further strengthening the case for this compound as a potent ITK inhibitor. nih.goveurekaselect.com

    CompoundTargetPredicted Binding Energy (ΔEbind)
    This compound ITK -29.18 kJ/mol
    Sunitinib (Control)ITK-15.03 kJ/mol
    Staurosporine (Control)ITK-21.09 kJ/mol

    Cell-Based and Biochemical Assays for Functional Characterization

    Following computational predictions, it is essential to validate the findings and characterize the biological effects of the compound using laboratory-based assays. Cell-based and biochemical assays provide direct evidence of a compound's activity in a biological system.

    Cell Viability and Proliferation Assays (e.g., MTT colorimetric assay)

    Cell viability assays are fundamental tools in pharmacology for assessing the effects of a compound on cell health and proliferation. sigmaaldrich.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability. nih.govnih.gov In this assay, mitochondrial reductases in living cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the quantity of which is directly proportional to the number of viable cells. nih.govrndsystems.com

    The anticancer properties of this compound are well-established, and its effects include the induction of DNA damage and the activation of apoptotic pathways. researchgate.net Assays like the MTT assay are standard procedures used to quantify such cytotoxic and anti-proliferative effects on cancer cell lines, providing a measure of the compound's potency. sigmaaldrich.comnih.gov

    Flow Cytometry for Cell Cycle and Immune Cell Differentiation Analysis

    Flow cytometry is a powerful technology that allows for the rapid analysis of single cells in a heterogeneous population. rndsystems.comcellsignal.com It is widely used for cell cycle analysis, where cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide. wikipedia.orgthermofisher.com The fluorescence intensity of individual cells is then measured, allowing researchers to determine the percentage of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). wikipedia.orgthermofisher.com This method is critical for studying drugs that interfere with cell division. biocompare.com Research findings indicate that this compound induces G2/M cell cycle arrest in cancer cells, an effect that is characteristically measured using flow cytometry. researchgate.netresearchgate.net

    Furthermore, flow cytometry is indispensable for immunophenotyping, which involves identifying and quantifying different types of immune cells based on their cell surface markers (CD markers). nih.govabcam.comnih.gov Given that this compound has been identified as a potent inhibitor of Interleukin-2 inducible T-cell kinase (ITK)—a crucial enzyme in T-cell signaling—its effects on the immune system are of significant interest. nih.goveurekaselect.com ITK inhibitors are known to have potential as immunosuppressants. researchgate.net Therefore, flow cytometry is the essential analytical tool to study how this compound affects T-cell differentiation and function, providing critical insights into its immunomodulatory potential. cellsignal.comnih.gov

    Western Blotting for Protein Expression and Post-Translational Modification Analysis

    Western blotting is a cornerstone analytical technique used to detect and quantify specific proteins within a complex mixture, such as a cell lysate. This method is crucial for investigating how this compound treatment alters the expression levels of key proteins involved in cellular processes like apoptosis, cell cycle regulation, and stress responses. The technique involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then using specific antibodies to identify the protein of interest.

    Research has employed Western blotting to uncover the nuanced effects of this compound on cellular protein expression. In one study involving human hepatocarcinoma (HepG2) cells, Western blot analysis revealed that this compound, in contrast to other related cardenolides, led to a reduction in the level of the tumor suppressor protein p53. nih.govunisa.it Further studies using an extract containing this compound demonstrated its impact on apoptosis-related proteins, showing a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov The analysis also confirmed changes in the expression of antioxidant enzymes like SOD2 and catalase following treatment. nih.gov

    Moreover, Western blotting has been instrumental in clarifying this compound's role in cell cycle arrest. Treatment with this compound was shown to decrease the expression of critical cell cycle regulatory proteins, including Cyclin B1, Cdk1, and Cdc25C, an observation consistent with an arrest in the G2/M phase of the cell cycle. science.gov

    Beyond quantifying protein levels, Western blotting is also a vital tool for analyzing post-translational modifications (PTMs). nih.gov PTMs, such as phosphorylation or ubiquitination, are chemical alterations to a protein after its synthesis that can dramatically change its activity, localization, or stability. khanacademy.orgyoutube.com By using antibodies that specifically recognize these modified forms, researchers can determine if this compound induces or inhibits PTMs on target proteins, providing deeper insight into its signaling pathways. nih.govnih.gov For example, analysis of ERK phosphorylation showed that this compound induces this modification, pointing to an activation of the MAPK signaling pathway. science.gov

    Table 1: Effect of this compound on the Expression of Specific Proteins as Determined by Western Blotting

    Protein TargetCell LineObserved Effect of this compoundAssociated Cellular ProcessReference
    p53HepG2Reduced ExpressionApoptosis, Tumor Suppression nih.gov
    Bcl-2HepG2Reduced ExpressionApoptosis Regulation (Anti-Apoptotic) nih.gov
    Cyclin B1Leukemia CellsReduced ExpressionCell Cycle Regulation (G2/M Phase) science.gov
    Cdk1Leukemia CellsReduced ExpressionCell Cycle Regulation (G2/M Phase) science.gov
    Cdc25CLeukemia CellsReduced ExpressionCell Cycle Regulation (G2/M Phase) science.gov
    Phosphorylated ERKLeukemia CellsIncreased Expression (Phosphorylation)Signal Transduction (MAPK Pathway) science.gov

    Luciferase Reporter Assays for Gene Regulation Studies

    Luciferase reporter assays are a highly sensitive and quantitative method for studying the regulation of gene expression at the transcriptional level. soton.ac.uk This technique is used to determine whether a compound of interest, such as this compound, can activate or inhibit the activity of a specific gene promoter or regulatory element. researchgate.net The assay involves genetically linking the regulatory DNA sequence of interest to a reporter gene that encodes the light-producing enzyme luciferase. When this construct is introduced into cells, the amount of light produced is directly proportional to the activity of the promoter, which can be precisely measured. soton.ac.uk

    This methodology has been pivotal in identifying this compound as a potent inhibitor of specific transcription factors. In a key study, a dual-luciferase reporter assay was used to evaluate the effect of this compound on the transcriptional activity of Hypoxia-Inducible Factor-1 (HIF-1), a master regulator of cellular response to low oxygen that is often implicated in cancer progression. researchgate.netresearchgate.net The research demonstrated that this compound potently inhibits HIF-1 transcriptional activity in a dose-dependent manner. researchgate.net This finding highlights a specific mechanism through which this compound may exert its anticancer effects, by shutting down a key survival pathway in tumor cells. researchgate.netresearchgate.net

    Table 2: Inhibition of HIF-1 Transcriptional Activity by this compound using a Luciferase Reporter Assay

    CompoundTarget PathwayAssay TypeMeasured ActivityReference
    This compoundHIF-1 Transcriptional ActivityT47D Cell-Based Dual-Luciferase Reporter AssayIC₅₀ = 21.8 nM researchgate.net

    Enzyme Activity Assays (e.g., Na+/K+-ATPase, ITK)

    Enzyme activity assays are biochemical procedures that measure the rate of an enzyme-catalyzed reaction. They are fundamental in pharmacology for determining if a compound acts as an inhibitor or activator of a specific enzyme target. For this compound, these assays have been critical in confirming its primary molecular target and exploring potential off-target effects.

    Na+/K+-ATPase Inhibition: The primary and most well-documented target of this compound and other cardiac glycosides is the Na+/K+-ATPase enzyme, a transmembrane protein essential for maintaining ion gradients in animal cells. researchgate.netresearchgate.net The standard assay for this enzyme measures its activity by photometrically quantifying the amount of inorganic phosphate (B84403) released from the hydrolysis of ATP. nih.govbiorxiv.org Numerous studies have used this assay to demonstrate that this compound is a potent inhibitor of Na+/K+-ATPase. nih.govnih.gov Research comparing the inhibitory effects of various cardenolides on Na+/K+-ATPase from different insect species found this compound to be the most toxic, with significantly different inhibition constants (IC₅₀) for enzymes from resistant and non-resistant species. nih.gov This highlights the enzyme's role in chemical defense and coevolution.

    Table 3: Enzymatic Inhibition Profile of this compound

    Enzyme TargetSource of EnzymeMethodologyResult (IC₅₀ / Binding Affinity)Reference
    Na+/K+-ATPaseEuploea core (Common Crow Butterfly)In vitro Activity AssayIC₅₀ = 9.20 x 10⁻⁸ M nih.gov
    Na+/K+-ATPaseDanaus plexippus (Monarch Butterfly)In vitro Activity AssayIC₅₀ = 2.15 x 10⁻⁶ M nih.gov
    ITKHuman (in silico)Molecular Docking (Predicted)Kᵢ = -10.3 kcal/mol; ΔEbind = -29.18 kJ/mol

    Genetic and Transcriptomic Methodologies in Biosynthesis Research

    Understanding how plants synthesize complex molecules like this compound requires advanced genetic and transcriptomic tools. These methods allow researchers to identify the genes responsible for building the compound and to understand how their expression is regulated.

    Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression

    Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the amount of a specific mRNA transcript in a sample. nih.govnih.gov This allows researchers to quantify the expression level of a particular gene. In the context of this compound, qRT-PCR is used to study the expression of genes believed to be part of its biosynthetic pathway within the source plant, such as Calotropis procera. nih.govresearchgate.net

    For instance, research has utilized qRT-PCR to analyze how environmental factors, such as light availability and drought, affect the expression of key enzyme-encoding genes in the cardenolide biosynthesis pathway. nih.gov A study on C. procera assessed the transcript abundance of genes like 3β-hydroxysteroid dehydrogenase (HSD) and others under different irrigation and light conditions, revealing significant variations in their expression levels. nih.govresearchgate.net This information helps to identify the rate-limiting steps in the pathway and understand how the plant regulates the production of this compound and related compounds in response to environmental stress. cnr.it

    Table 4: Illustrative qRT-PCR Data for Biosynthetic Gene Expression

    Gene NamePutative Function in PathwayExperimental ConditionRelative Expression (Fold Change)Reference
    HSDSteroid ModificationIrrigated vs. DroughtVariable nih.gov
    PBRProgesterone (B1679170) 5-beta reductaseIrrigated vs. DroughtVariable nih.gov
    CYP450HydroxylationIrrigated vs. DroughtVariable nih.gov
    Note: This table is illustrative of the data type generated. Actual fold-change values vary significantly based on the specific gene and conditions. nih.gov

    Future Research Directions and Emerging Avenues in Calactin Science

    Elucidation of Undiscovered Aspects of Calactin Biosynthesis and Regulation

    While this compound is known to be accumulated in plants like milkweeds as a cardiac glycoside, the detailed knowledge of specific enzymes and genetic pathways involved in its biosynthesis remains in its infancy. wikipedia.orgcdutcm.edu.cn Characterizing the complete biosynthetic pathway of this compound is crucial for understanding its natural production and for potential biotechnological applications. Future research will focus on:

    Identifying Key Enzymes and Genes: Employing advanced genomic and proteomic techniques to pinpoint the enzymes and genes responsible for each step in this compound synthesis. This includes investigating the conversion of precursors, such as calotropagenin (B1253233), into this compound. nih.gov

    Understanding Regulatory Mechanisms: Exploring the intricate regulatory networks that control this compound production in plants, including environmental cues, developmental stages, and stress responses. This could involve studying gene expression profiles and epigenetic modifications.

    Pathway Engineering: Investigating the feasibility of engineering microbial or plant systems to produce this compound or its precursors in a controlled and scalable manner, which could provide sustainable sources for research and potential applications.

    Table 1: Proposed Biosynthesis Research Focus Areas

    Research AreaKey QuestionsExpected Outcomes
    Enzyme IdentificationWhich specific enzymes catalyze the glycosylation and other modifications?Isolation and characterization of novel biosynthetic enzymes.
    Genetic Pathway MappingWhat genes are involved in the entire this compound biosynthetic cascade?Identification of gene clusters for this compound production, enabling genetic manipulation.
    Environmental RegulationHow do environmental factors (e.g., light, nutrients, stress) influence this compound levels?Understanding of natural triggers for this compound accumulation, optimizing plant cultivation.
    Precursor Conversion DynamicsWhat are the precise steps from calotropagenin to this compound?Elucidation of intermediate metabolites and enzymatic transformations.

    Comprehensive Structure-Activity Relationship (SAR) Studies with Novel this compound Analogs

    This compound, as a cardenolide, has demonstrated cytotoxic effects and potential anticancer properties, with its doubly-linked structure being crucial for its activity. Comprehensive SAR studies are essential to fully exploit its therapeutic potential by identifying structural features critical for its biological activities. Future research will entail:

    Synthesis of Diverse Analogs: Designing and synthesizing a wide array of this compound analogs with targeted modifications to the aglycone and glycosyl components. This includes variations in functional groups, stereochemistry, and linkage types.

    In-depth Biological Profiling: Systematically evaluating the biological activities of these novel analogs, including cytotoxicity against various cancer cell lines, mechanisms of action (e.g., apoptosis induction, enzyme inhibition), and selectivity towards healthy cells.

    Computational Modeling and AI/ML Integration: Utilizing computational chemistry, molecular docking, and machine learning algorithms to predict the activity of new analogs and guide their synthesis, thereby accelerating the SAR discovery process.

    Table 2: Conceptual SAR Study Design for this compound Analogs

    Analog IDStructural Modification (Example)Target Biological ActivityExpected Activity Change (Hypothetical)
    CA-001Hydroxyl group at C3 removedAnticancer, Na+/K+-ATPase inhibitionDecreased activity
    CA-002Different sugar moiety attachedAnticancer, Na+/K+-ATPase inhibitionAltered selectivity, potentially increased potency
    CA-003Lactone ring modificationAnticancer, Na+/K+-ATPase inhibitionSignificant loss or change in activity
    CA-004Introduction of halogenAnticancer, Na+/K+-ATPase inhibitionImproved membrane permeability, altered potency

    Detailed Molecular Profiling of this compound's Interactions with Diverse Cellular Systems

    This compound has been shown to induce apoptosis in human leukemia cells and influence the growth of colon and liver cancer cell lines. A deeper understanding of its molecular interactions within diverse cellular systems is paramount for elucidating its precise mechanisms of action and identifying potential therapeutic targets. Future research will focus on:

    Omics-based Approaches: Employing advanced molecular profiling techniques such as transcriptomics, proteomics, and metabolomics to comprehensively map the cellular responses to this compound exposure in various cell types, including healthy and cancerous cells.

    Signaling Pathway Elucidation: Identifying the specific signaling pathways and molecular targets that this compound interacts with, such as the Na+/K+-ATPase, and exploring downstream effects on cell proliferation, differentiation, and death.

    Cellular Interaction Dynamics: Investigating this compound's influence on cell-cell communication and the tumor microenvironment using advanced imaging and single-cell analysis techniques.

    Table 3: Anticipated Molecular Profiling Data from this compound Studies

    Profiling TechniqueData Type GeneratedInsights Gained
    TranscriptomicsGene expression changesIdentification of genes regulated by this compound, pathway activation/inhibition.
    ProteomicsProtein expression and modificationIdentification of this compound's protein targets and affected cellular processes.
    MetabolomicsMetabolite changesUnderstanding metabolic reprogramming induced by this compound.
    LipidomicsLipid profile alterationsInsights into membrane integrity and signaling pathways.

    Development of Advanced Analytical Techniques for Trace Analysis and Complex Metabolite Profiling

    Accurate and sensitive quantification of this compound and its metabolites in various matrices is critical for both research and potential clinical applications. While HPLC-ESI-MS methods have been developed for this compound quantification, there is a continuous need for more advanced techniques. Future research will prioritize:

    Enhanced Sensitivity and Specificity: Developing ultra-sensitive analytical methods, such as advanced mass spectrometry (e.g., HRMS, ion mobility MS) coupled with sophisticated chromatographic separation (e.g., UPLC, 2D-LC), for trace analysis of this compound in complex biological samples.

    High-Throughput Profiling: Implementing high-throughput analytical platforms for rapid and comprehensive profiling of this compound and its related metabolites in large sample sets, essential for pharmacokinetic and pharmacodynamic studies.

    Non-invasive and In-situ Detection: Exploring novel analytical approaches for non-invasive or in-situ detection and quantification of this compound in living systems or plant tissues, potentially using advanced spectroscopic or imaging techniques.

    Table 4: Future Analytical Techniques for this compound Analysis

    Technique CombinationTarget ApplicationExpected Advantages
    UPLC-HRMSTrace analysis in biological fluids, metabolite identificationHigh sensitivity, accurate mass measurement, comprehensive metabolite profiling.
    2D-LC-MS/MSComplex plant extracts, isomer separationEnhanced separation power, improved resolution of co-eluting compounds.
    Ion Mobility Spectrometry-MSStructural elucidation of metabolites, conformer analysisSeparation based on shape and charge, aiding in structural characterization.
    Imaging Mass SpectrometrySpatial distribution in tissuesVisualization of this compound localization within plant or animal tissues.

    Deeper Exploration of this compound's Ecological Role Beyond Direct Herbivory and Co-evolutionary Dynamics

    This compound serves as a defensive chemical in milkweeds against insect herbivores, highlighting its established ecological role. cdutcm.edu.cn However, its broader ecological implications and the co-evolutionary dynamics shaping its presence and effects warrant deeper investigation. Future research will explore:

    Beyond Direct Herbivory: Investigating this compound's potential allelopathic effects on neighboring plants, its influence on soil microbial communities, or its role in attracting beneficial insects (e.g., pollinators, predators of herbivores).

    Trophic Cascade Effects: Studying how this compound's presence in plants affects higher trophic levels, including predators of herbivores that sequester the compound, and the subsequent impact on ecosystem dynamics.

    Co-evolutionary Arms Races: Delving into the intricate co-evolutionary arms races between this compound-producing plants and their herbivores, including adaptations in herbivores to detoxify or sequester this compound, and reciprocal adaptations in plants.

    Table 5: Expanded Ecological Research Avenues for this compound

    Ecological RoleResearch QuestionsPotential Impact on Ecosystem
    AllelopathyDoes this compound inhibit the growth of competing plant species?Influence on plant community structure and diversity.
    Soil Microbiome InteractionHow does this compound affect soil microbial composition and function?Impact on nutrient cycling and plant health.
    Predator-Prey DynamicsHow does this compound influence the fitness of predators consuming herbivores that sequester it?Regulation of food web dynamics and population control.
    Pollinator InteractionsDoes this compound or its derivatives influence pollinator behavior or fitness?Impact on plant reproduction and ecosystem services.

    Investigation into Semi-Synthetic Modification and Derivatization Strategies

    Semi-synthetic modification and derivatization are powerful tools to enhance the pharmacological properties and analytical detection of natural products. Given this compound's promising bioactivities, exploring these strategies is a critical future direction. Research will focus on:

    Targeted Derivatization for Improved Bioactivity: Synthesizing this compound derivatives with enhanced potency, selectivity, and reduced off-target effects against specific diseases, particularly cancer. This could involve introducing functional groups that improve receptor binding or cellular uptake.

    Improving Pharmacokinetic Properties: Developing semi-synthetic analogs with optimized absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better bioavailability and reduced systemic toxicity.

    Novel Derivatization for Analytical Enhancement: Exploring new derivatization reagents and methods to further improve the sensitivity, stability, and detectability of this compound and its metabolites in various analytical platforms.

    Table 6: Semi-Synthetic Modification Strategies and Goals

    Modification StrategyChemical Approach (Example)Desired Outcome for this compound
    Glycosyl ModificationAltering sugar moietyModulate solubility, bioavailability, and target specificity.
    Aglycone DerivatizationIntroducing new functional groupsEnhance potency, alter mechanism of action, reduce toxicity.
    Linkage ChemistryModifying inter-unit connectionsImprove stability, control release kinetics.
    Prodrug DesignReversible functionalizationEnhance delivery to target sites, improve pharmacokinetic profile.

    Establishment of Standardized Research Protocols for this compound Studies

    The establishment of standardized research protocols is fundamental for ensuring the reproducibility, comparability, and reliability of scientific findings across different laboratories and studies. A validated HPLC-ESI-MS method for this compound quantification has been a significant step, but broader standardization is needed. Future efforts will involve:

    Standardized Isolation and Purification: Developing and disseminating universally accepted protocols for the extraction, isolation, and purification of this compound from its natural sources to ensure consistent purity and yield.

    Validated Bioactivity Assays: Establishing standardized in vitro and in vivo assays for assessing this compound's biological activities, including cytotoxicity, enzyme inhibition, and ecological effects, with clear reporting guidelines.

    Reference Standards and Quality Control: Creating and making available certified reference standards of this compound and its key metabolites to facilitate accurate quantification and quality control in research and potential product development.

    Data Reporting and Sharing Guidelines: Promoting standardized reporting of experimental data and encouraging open data sharing to foster collaborative research and accelerate discoveries in this compound science.

    Table 7: Key Areas for Standardized Protocols in this compound Research

    Protocol AreaSpecific Elements to StandardizeBenefits of Standardization
    Compound IsolationExtraction solvents, purification techniques (e.g., chromatography), purity assessment criteria.Consistent compound quality, reduced variability in experimental results.
    Chemical CharacterizationSpectroscopic methods (NMR, MS, IR), chromatographic parameters, purity thresholds.Reliable identification and quantification, comparability across studies.
    In Vitro Bioactivity AssaysCell lines, concentrations, incubation times, endpoints (e.g., IC50, EC50), positive/negative controls.Reproducible biological data, facilitates comparison of activity, robust drug discovery.
    In Vivo StudiesAnimal models, dosing regimens, administration routes, ethical considerations, outcome measures.Enhanced reliability of preclinical data, improved translatability to clinical settings.

    Q & A

    Q. How to address challenges in synthesizing this compound derivatives with enhanced selectivity?

    • Answer : Utilize semi-synthetic approaches (e.g., acetylation, glycosylation) guided by SAR studies. Characterize intermediates via LC-MS and purify using preparative HPLC. Assess selectivity via kinase profiling panels (e.g., Eurofins KinaseScan) to minimize off-target inhibition .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.